molecular formula C14H12O3 B162848 TX-1918

TX-1918

Cat. No.: B162848
M. Wt: 228.24 g/mol
InChI Key: YHWRISYBKMXSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TX-1918 is a cell-permeable tyrphostin derivative that inhibits eukaryotic elongation factor-2 kinase (eEF-2K;  IC50 = 440 nM). It inhibits Src, PKA, PKC, and EGFR kinases at much higher concentrations (IC50s = 4.4, 44, 44, and 440 µM, respectively). This compound disrupts the proliferation of HepG2 and HCT116 tumor cells (EC50s = 2.07 and 230 µM, respectively) with ≥5,000-fold and ≥90-fold reduced mitochondrial- and hepato-toxicity, respectively when compared with the tyrphostin AG-17.

Properties

IUPAC Name

2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopent-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWRISYBKMXSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Compound TX-1918: A Search for Its Scientific Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific and patent literature reveals no publicly available information for a compound designated as "TX-1918." This designation does not appear in established chemical databases, peer-reviewed scientific journals, or patent filings related to pharmaceutical research or drug development. The search for "this compound" consistently directs to historical archives and documents pertaining to events in Texas during the year 1918, rather than to a specific chemical entity.

This lack of public information suggests that "this compound" may represent an internal codename for a compound within a private research entity, a designation that has not yet been disclosed in public forums, or potentially a misnomer. Without further identifying information, such as a chemical structure, an alternative name, or a reference in a specific publication or patent, a detailed technical guide on its discovery, origin, and experimental validation cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the absence of public data for a designation like "this compound" underscores the proprietary nature of early-stage research and development. Companies and research institutions often use internal codes to track compounds through the discovery and preclinical phases, with public disclosure typically occurring at the patenting stage or upon publication of research findings.

Should information on "this compound" become publicly available, a thorough analysis would involve detailing its synthesis, elucidating its mechanism of action through various experimental protocols, and visualizing its interaction with biological pathways. However, until such a disclosure is made, the scientific origins and properties of "this compound" remain unknown to the broader scientific community.

It is recommended that any party interested in this compound verify the designation and seek more specific identifiers to enable a successful search of the scientific and patent literature.

Technical Guide: Preliminary Biological Activity of TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth overview of the preliminary biological activity of TX-1918, a molecule identified as a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against two key protein kinases: eEF2K and Src.[1] Both kinases are implicated in various cellular processes and are considered targets for therapeutic intervention in diseases such as cancer and viral infections. eEF2K is a regulator of protein synthesis, while Src is a proto-oncogene involved in cell proliferation, differentiation, and survival.[1][2] The dual inhibitory action of this compound suggests its potential as a multi-targeted agent. Preliminary studies have also indicated its efficacy in inhibiting HIV-1 replication and exhibiting cytotoxicity against specific cancer cell lines.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC₅₀ (μM)
eEF2 Kinase (eEF2-K)0.44
Src Kinase4.4

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (μM)
HepG2Hepatocellular Carcinoma2.07
HCT116Colorectal Carcinoma230

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% reduction in cell viability.

Table 3: Anti-viral Activity of this compound

TargetActivityIC₅₀ (μM)
HIV-1 CA C-terminal domainInhibition3.81
HIV-1 ReplicationInhibition15.16

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the biological activity of this compound.

3.1 In Vitro Kinase Inhibition Assay (e.g., for eEF2K)

  • Objective: To determine the IC₅₀ value of this compound against a specific kinase.

  • Materials: Recombinant human eEF2K, appropriate substrate (e.g., eEF2), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.

    • In a 96-well plate, add the kinase, the substrate, and the this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

3.2 Cell Viability (Cytotoxicity) Assay

  • Objective: To determine the IC₅₀ value of this compound in cancer cell lines.

  • Materials: HepG2 or HCT116 cells, appropriate cell culture medium (e.g., DMEM with 10% FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the IC₅₀ value.

Visualizations

4.1 Signaling Pathways

TX1918_Signaling_Pathway cluster_upstream Upstream Signals cluster_src Src Pathway cluster_eef2k eEF2K Pathway GrowthFactors Growth Factors Src Src Kinase GrowthFactors->Src Stress Cellular Stress eEF2K eEF2K Stress->eEF2K Proliferation Cell Proliferation Src->Proliferation Survival Cell Survival Src->Survival eEF2 eEF2 eEF2K->eEF2 phosphorylates ProteinSynthesis Protein Synthesis eEF2->ProteinSynthesis inhibits TX1918 This compound TX1918->Src inhibits TX1918->eEF2K inhibits

Caption: Inhibition of Src and eEF2K signaling pathways by this compound.

4.2 Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cells (e.g., HepG2) start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate (72 hours) treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

TX-1918: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX-1918 is a small molecule inhibitor primarily investigated for its potent inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis. This technical guide provides an in-depth analysis of the hypothesized mechanism of action of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Evidence also suggests a secondary mechanism involving the inhibition of HIV-1 capsid assembly. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of eEF-2K

The principal hypothesized mechanism of action for this compound is the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K). eEF-2K is an atypical alpha-kinase that plays a critical role in the regulation of protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2). This action halts the elongation phase of translation, a process crucial for cell growth and proliferation.

Under cellular stress conditions, such as nutrient deprivation or hypoxia, eEF-2K is activated, leading to a global reduction in protein synthesis to conserve energy.[1] However, in various cancers, eEF-2K is often overexpressed and contributes to tumor cell survival and proliferation.[1][2] By inhibiting eEF-2K, this compound is proposed to disrupt this survival mechanism in cancer cells.

Quantitative Data: In Vitro Kinase Inhibition and Cellular Potency

The inhibitory potency of this compound against eEF-2K and other kinases, as well as its cytotoxic effects on cancer cell lines, have been quantified in several studies. The following tables summarize the available data.

Target Kinase IC50 (µM) Reference
eEF-2K0.44[3]
Src Kinase4.4[4]
Protein Kinase A (PKA)44[3]
Protein Kinase C (PKC)44[3]
Epidermal Growth Factor Receptor (EGFR) Kinase440[3]

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Cell Line Cancer Type EC50 (µM) Reference
HepG2Human Liver Cancer2.07[4]
HCT116Human Colon Cancer230[4]

Table 2: Cytotoxic Potency of this compound in Cancer Cell Lines. EC50 values represent the concentration of this compound required to achieve 50% of the maximum cytotoxic effect.

eEF-2K Signaling Pathway

The activity of eEF-2K is tightly regulated by upstream signaling pathways, most notably the mTORC1 and AMPK pathways. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits eEF-2K, promoting protein synthesis. Conversely, under conditions of energy stress, AMPK activates eEF-2K, leading to the inhibition of protein synthesis. Calcium/calmodulin (Ca2+/CaM) is also a key activator of eEF-2K.[1]

eEF2K_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream Downstream Effects Nutrient Availability Nutrient Availability mTORC1 mTORC1 Nutrient Availability->mTORC1 Activates Energy Stress (Low ATP) Energy Stress (Low ATP) AMPK AMPK Energy Stress (Low ATP)->AMPK Activates Ca2+/Calmodulin Ca2+/Calmodulin eEF2K eEF2K Ca2+/Calmodulin->eEF2K Activates mTORC1->eEF2K Inhibits AMPK->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates TX1918 TX1918 TX1918->eEF2K Inhibits eEF2-P eEF2-P Protein Synthesis Elongation Protein Synthesis Elongation eEF2->Protein Synthesis Elongation Promotes eEF2-P->Protein Synthesis Elongation Inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis Elongation->Cell Growth & Proliferation Required for

Caption: eEF-2K signaling pathway and the inhibitory action of this compound.

Secondary Mechanism of Action: Inhibition of HIV-1 Capsid Assembly

In addition to its effects on eEF-2K, this compound has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) capsid assembly.[5] The HIV-1 capsid is a conical protein shell that encloses the viral genome and is essential for viral replication. This compound was found to inhibit the interaction between the C-terminal domain (CTD) of the HIV-1 capsid protein (CA) and a known capsid inhibitor (CAI), suggesting it targets a specific binding pocket on the CA protein.[6]

Quantitative Data: HIV-1 Inhibition
Parameter Value (µM) Reference
IC50 (HIV-1 CA CTD-CAI Interaction)3.81[6]
EC50 (Viral Replication)15.16[6]

Table 3: Inhibitory Activity of this compound against HIV-1. IC50 represents the concentration for 50% inhibition of the CA CTD-CAI interaction. EC50 represents the concentration for 50% inhibition of viral replication.

Logical Workflow for HIV-1 Capsid Assembly Inhibition

The proposed mechanism involves this compound binding to the C-terminal domain of the HIV-1 capsid protein, thereby disrupting the protein-protein interactions necessary for the formation of a stable viral capsid.

HIV_Capsid_Inhibition HIV-1 CA Monomers HIV-1 CA Monomers CA-CA Interaction (CTD) CA-CA Interaction (CTD) HIV-1 CA Monomers->CA-CA Interaction (CTD) Proper Capsid Assembly Proper Capsid Assembly CA-CA Interaction (CTD)->Proper Capsid Assembly Disrupted Capsid Assembly Disrupted Capsid Assembly CA-CA Interaction (CTD)->Disrupted Capsid Assembly Infectious Virion Infectious Virion Proper Capsid Assembly->Infectious Virion TX1918 TX1918 TX1918->CA-CA Interaction (CTD) Inhibits Non-infectious Virion Non-infectious Virion Disrupted Capsid Assembly->Non-infectious Virion

Caption: Logical workflow of HIV-1 capsid assembly inhibition by this compound.

Experimental Protocols

In Vitro eEF-2K Kinase Assay (General Protocol)

This protocol is a generalized representation based on common kinase assay methodologies. For specific details, refer to the original publications.

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and ATP.

  • Enzyme and Substrate Addition: Add recombinant human eEF-2K enzyme and a suitable substrate (e.g., a synthetic peptide or recombinant eEF-2) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection: Measure the incorporation of 32P into the substrate using a scintillation counter or by spotting the reaction mixture onto phosphocellulose paper followed by washing and counting.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) based Competitive Binding Assay for HIV-1 CA-CTD

This protocol is based on the methodology described for identifying inhibitors of the HIV-1 CA CTD-CAI interaction.[6]

  • Reagents:

    • GST-tagged HIV-1 CA CTD protein

    • Biotinylated CAI peptide

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Assay Procedure:

    • In a 384-well plate, add varying concentrations of this compound.

    • Add a fixed concentration of GST-tagged CA CTD and biotinylated CAI peptide.

    • Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

    • Incubate the plate at room temperature for a specified time to allow binding and HTRF signal development.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of CA CTD-CAI interaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

HTRF_Assay_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound reagents GST-CA-CTD Biotin-CAI anti-GST-Eu (Donor) SA-XL665 (Acceptor) This compound interaction GST-CA-CTD binds Biotin-CAI reagents:f0->interaction reagents:f1->interaction reagents:f2->interaction reagents:f3->interaction no_interaction Binding Disrupted reagents:f4->no_interaction reagents:f0->no_interaction reagents:f1->no_interaction reagents:f2->no_interaction reagents:f3->no_interaction htrf HTRF Signal (High) interaction->htrf Proximity no_htrf HTRF Signal (Low) no_interaction->no_htrf No Proximity

Caption: Experimental workflow for the HTRF-based competitive binding assay.

Conclusion

The primary mechanism of action for this compound is hypothesized to be the inhibition of eEF-2K, a kinase implicated in cancer cell survival. The available in vitro and cellular data support this hypothesis, although further studies are required to fully elucidate the downstream consequences of eEF-2K inhibition by this compound in various cancer models. The secondary activity against HIV-1 capsid assembly presents an additional avenue for therapeutic investigation. This technical guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental frameworks, to aid future research and development efforts.

References

In Silico Prediction and Target Deconvolution of TX-1918: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: TX-1918, a cell-permeable tyrphostin derivative, has been identified as a potent inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator of protein synthesis. This technical guide provides a comprehensive overview of the predicted and validated targets of this compound, with a focus on the in silico methodologies that can be employed for such predictions. While the initial discovery of this compound's activity against eEF-2K likely stemmed from broader kinase inhibitor screening, this document outlines a representative in silico workflow for target prediction and deconvolution. It also includes detailed experimental protocols for target validation and signaling pathway diagrams to contextualize the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the computational and experimental characterization of kinase inhibitors.

Introduction to this compound and its Primary Target, eEF-2K

This compound is a synthetic small molecule that has garnered interest for its biological activities, primarily as a kinase inhibitor.[1][2][3] Its principal target is eukaryotic elongation factor-2 kinase (eEF-2K), an atypical alpha-kinase that plays a crucial role in the regulation of protein synthesis.[4]

eEF-2K Signaling: eEF-2K is activated in response to various cellular stressors, including nutrient deprivation and hypoxia.[5] Its activation leads to the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2). Phosphorylated eEF-2 is inactive, resulting in the inhibition of the elongation step of protein translation. This serves as a cellular mechanism to conserve energy under stress conditions. The activity of eEF-2K is regulated by upstream signaling pathways, including the mTORC1 and AMPK pathways.[5]

In Silico Target Prediction Workflow for this compound

While the initial identification of this compound as an eEF-2K inhibitor likely arose from experimental screening of kinase inhibitor libraries, a focused in silico approach can be instrumental in predicting its targets and understanding its polypharmacology. Below is a representative workflow for such a study.

in_silico_workflow cluster_data_prep Data Preparation cluster_prediction Target Prediction cluster_analysis Analysis & Validation ligand_prep This compound 3D Structure Generation & Optimization molecular_docking Molecular Docking of this compound against Kinome ligand_prep->molecular_docking target_db Target Protein Structure Database (e.g., PDB) homology_modeling Homology Modeling of Targets (if no crystal structure) target_db->homology_modeling homology_modeling->molecular_docking binding_energy Binding Energy Calculation & Scoring molecular_docking->binding_energy hit_list Generation of Potential Target Hit List binding_energy->hit_list pathway_analysis Pathway Analysis of Top Hits hit_list->pathway_analysis experimental_validation Experimental Validation hit_list->experimental_validation

A representative in silico target prediction workflow.
Methodology

A typical in silico target prediction workflow for a small molecule like this compound would involve the following steps:

  • Ligand Preparation: Generation of a 3D structure of this compound, followed by energy minimization to obtain a stable conformation.

  • Target Database Preparation: Assembling a database of 3D protein structures of the human kinome from sources like the Protein Data Bank (PDB). For kinases without an available crystal structure, homology models would be generated.

  • Molecular Docking: Docking the prepared 3D structure of this compound against the ATP-binding site of each kinase in the database. This computational technique predicts the preferred orientation of the ligand when bound to the protein.

  • Binding Affinity Prediction: Calculating the binding free energy for each docked pose to rank the potential targets. Kinases with the most favorable binding energies are considered the most likely targets.

  • Hit Prioritization and Analysis: The ranked list of potential targets is then analyzed. This can involve examining the predicted binding modes and performing pathway analysis to understand the potential biological consequences of inhibiting these targets.

  • Experimental Validation: The top-ranked predicted targets would then be subjected to experimental validation using in vitro kinase assays.

Quantitative Data on this compound Targets

Experimental studies have quantified the inhibitory activity of this compound against its primary target, eEF-2K, as well as several off-targets.

TargetIC50 (μM)Reference
eEF-2K0.44[1][6]
Src kinase4.4[1][6]
PKA44[1][6]
PKC44[1][6]
EGFR440[1][6]
HIV-1 CA CTD3.81[7]

Table 1: In vitro inhibitory activity of this compound against various kinases and viral proteins.

Cell LineEC50 (μM)AssayReference
HepG22.07Cytotoxicity[6]
HCT116230Cytotoxicity[6]
HIV-1 Replication15.16Viral Replication[7]

Table 2: Cellular activity of this compound.

Experimental Protocols

In Vitro eEF-2K Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against eEF-2K.

  • Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP, a suitable substrate (e.g., a synthetic peptide derived from eEF-2), and purified recombinant eEF-2K enzyme.

  • Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.

    • Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blot.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the eEF-2K activity (IC50) is calculated from a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines like HepG2 and HCT116.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

eEF-2K Signaling Pathway

The following diagram illustrates the central role of eEF-2K in regulating protein synthesis and its modulation by upstream signaling pathways.

eEF2K_pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effect mTORC1 mTORC1 eEF2K eEF-2K mTORC1->eEF2K inhibits AMPK AMPK AMPK->eEF2K activates Stress Cellular Stress (e.g., Nutrient Deprivation) Stress->AMPK activates eEF2 eEF-2 eEF2K->eEF2 phosphorylates eEF2_P p-eEF-2 (Inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis promotes eEF2_P->Protein_Synthesis inhibits TX1918 This compound TX1918->eEF2K inhibits

The eEF-2K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating a predicted target of this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays kinase_assay In Vitro Kinase Assay ic50 Determine IC50 kinase_assay->ic50 cell_treatment Treat Cells with this compound ic50->cell_treatment western_blot Western Blot for Target Phosphorylation cell_treatment->western_blot proliferation_assay Cell Proliferation Assay cell_treatment->proliferation_assay ec50 Determine EC50 proliferation_assay->ec50 start Predicted Target start->kinase_assay

A typical experimental workflow for target validation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918, scientifically known as 2-[(4-hydroxy-3,5-dimethylphenyl)methylene]-4-cyclopentene-1,3-dione, is a tyrphostin derivative that has been identified as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and Src kinase.[1] While the existing body of scientific literature does not explicitly detail compounds termed "this compound analogues," this technical guide presents a comprehensive review of functionally and structurally related molecules. This includes other known inhibitors of eEF-2K and Src kinase, as well as compounds sharing the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold. This guide aims to provide researchers and drug development professionals with a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways to facilitate further research and development in this area.

Quantitative Data on this compound and Functionally Related Kinase Inhibitors

The inhibitory activities and cytotoxic effects of this compound and a selection of other inhibitors targeting eEF2K and Src kinase are summarized in the tables below. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of this compound and Selected Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
This compound eEF-2K440[1]
Src4,400[1]
PKA44,000[1]
PKC44,000[1]
EGFR440,000[1]
A-484954 eEF2K280
Src Inhibitor 1 Src44
Lck88
Dasatinib Abl<1
Src0.8
c-Kit79
Saracatinib (AZD0530) Src2.7
Bosutinib Src-
PP1 Lck-
FynT-
PP2 Lck-
FynT-
Pelitinib (EKB-569) EGFR38.5
Src282
MEK/ERK800
ErbB21255
ENMD-2076 Aurora A14
Flt31.86
PP121 PDGFR2
Hck8
mTOR10
VEGFR212
Src14
Abl18
MNS Syk2,500
p971,700
Src29,300

Table 2: Cytotoxicity Data for this compound

Cell LineEC50 (µM)Reference
HepG22.07[1]
HCT116230[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines common experimental protocols for the synthesis of related compounds and the assessment of their biological activity.

Synthesis of 2-Arylmethylene-4-cyclopentene-1,3-dione Derivatives

The synthesis of compounds structurally related to this compound, which feature a 2-arylmethylene-4-cyclopentene-1,3-dione core, can be achieved through a condensation reaction. A general procedure involves the reaction of a substituted aromatic aldehyde with a cyclopentene-1,3-dione derivative.

Example Protocol:

  • Reactant Preparation: Dissolve the desired substituted benzaldehyde and 4-cyclopentene-1,3-dione in a suitable solvent, such as ethanol or a mixture of dioxane and water.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine, or an acid, depending on the specific reactants.

  • Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of a compound against a specific kinase, an in vitro kinase assay is performed. Several formats are available, including radioactivity-based assays, fluorescence-based assays, and luminescence-based assays.

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a reagent that converts ADP to ATP, which is then detected in a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell-Based Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating the effect of a compound on cell viability. Common methods include the MTT, WST-1, and LDH release assays.

General Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated.

Signaling Pathways

This compound and its functional analogues exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is critical for elucidating the mechanism of action of these compounds and for identifying potential therapeutic applications.

eEF2K Signaling Pathway

Eukaryotic elongation factor 2 kinase (eEF2K) is a unique calcium/calmodulin-dependent protein kinase that regulates protein synthesis.[2] Under conditions of cellular stress, such as nutrient deprivation, eEF2K is activated and phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2).[3] Phosphorylation of eEF2 inhibits its function in the elongation step of protein translation, thereby conserving cellular energy.[2] The activity of eEF2K is regulated by multiple upstream signaling pathways, including the mTOR and AMPK pathways.[3]

eEF2K_Signaling_Pathway Nutrient_Stress Nutrient Stress AMPK AMPK Nutrient_Stress->AMPK activates eEF2K eEF2K AMPK->eEF2K activates eEF2 eEF2 eEF2K->eEF2 phosphorylates Phospho_eEF2 p-eEF2 (Inactive) eEF2->Phospho_eEF2 Protein_Synthesis Protein Synthesis Phospho_eEF2->Protein_Synthesis inhibits Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 activates mTORC1->eEF2K inhibits

Caption: Simplified eEF2K signaling pathway.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration.[4] It is a key component of signaling pathways initiated by various receptors, such as receptor tyrosine kinases (RTKs) and integrins.[5] Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of several signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.[6]

Src_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Src Src RTK->Src activates Ras Ras Src->Ras PI3K PI3K Src->PI3K RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Overview of the Src kinase signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed in vitro and cell-based assays.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response and IC50 Determination Hit_Compounds->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Profiling Kinase Selectivity Profiling Lead_Compounds->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Lead_Compounds->Cell_Based_Assays Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

While the direct analogues of this compound are not extensively documented, a review of the literature provides significant insights into functionally and structurally related compounds that target eEF2K and Src kinase. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a valuable resource for the scientific community. Further investigation into the synthesis and biological evaluation of novel derivatives based on the 2-arylmethylene-4-cyclopentene-1,3-dione scaffold may lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

Potential Therapeutic Areas for TX-1918 Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX-1918 has emerged as a molecule of significant interest with demonstrated inhibitory activity against key cellular and viral targets. Identified as a potent inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, this compound presents a compelling profile for investigation in oncological applications. Furthermore, its reported inhibitory effects on the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein C-terminal domain (CTD) and overall viral replication suggest a potential role in antiviral therapy. This technical guide provides a comprehensive overview of the current data on this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways, to facilitate further research and development into its therapeutic potential.

Core Biological Activities of this compound

This compound is a small molecule belonging to the 2-hydroxyarylidene-4-cyclopentene-1,3-dione class of compounds. Its primary known biological activities are the inhibition of eEF2K and Src kinase, along with anti-HIV-1 properties.

Kinase Inhibition

Biochemical assays have demonstrated that this compound is a potent inhibitor of eEF2K and a moderately potent inhibitor of Src kinase.

Cytotoxic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, with notable differences in potency.

Anti-HIV-1 Activity

This compound has been reported to inhibit the function of the HIV-1 capsid protein's C-terminal domain and to suppress the replication of the virus in cell-based assays.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of this compound.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (μM)
eEF2K0.44
Src Kinase4.4

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
HepG2Hepatocellular Carcinoma2.07
HCT116Colorectal Carcinoma230

Table 3: Anti-HIV-1 Activity of this compound

HIV-1 Target/ProcessIC50 (μM)
HIV-1 CA C-terminal domain3.81
HIV-1 Replication15.16

Potential Therapeutic Areas

Based on its biological activity profile, this compound warrants further investigation in the following therapeutic areas:

Oncology

The dual inhibition of eEF2K and Src kinase positions this compound as a promising candidate for cancer therapy.

  • eEF2K Inhibition: eEF2K is a key regulator of protein synthesis and is often upregulated in cancer cells, promoting their survival under stressful conditions like nutrient deprivation. Inhibition of eEF2K can lead to reduced tumor growth and increased sensitivity to other anticancer agents.

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Elevated Src activity is observed in many cancers and is associated with metastasis and poor prognosis.

The significant difference in cytotoxicity between HepG2 and HCT116 cells suggests that the efficacy of this compound may be tumor type-dependent, highlighting the need for biomarker-driven patient selection in future clinical studies.

HIV-1 Infection

This compound's ability to inhibit HIV-1 replication, potentially through targeting the capsid protein, opens up a novel avenue for antiviral drug development. The HIV-1 capsid is a critical structural component of the virus and is involved in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Targeting the capsid represents a promising strategy that is distinct from currently approved antiretroviral therapies that primarily target viral enzymes like reverse transcriptase, protease, and integrase.

Signaling Pathways and Experimental Workflows

eEF2K Signaling Pathway in Cancer

eEF2K is a downstream effector of various signaling pathways that are frequently dysregulated in cancer. Under conditions of cellular stress (e.g., nutrient deprivation, hypoxia), eEF2K is activated, leading to the phosphorylation and inactivation of eEF2. This results in a global reduction in protein synthesis, conserving energy and promoting cell survival. In cancer cells, this mechanism can contribute to resistance to therapy.

eEF2K_Signaling_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation) AMPK AMPK Stress->AMPK activates eEF2K eEF2K AMPK->eEF2K activates eEF2 eEF2 eEF2K->eEF2 phosphorylates eEF2_P p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis enables eEF2_P->Protein_Synthesis inhibits Cell_Survival Cancer Cell Survival Protein_Synthesis->Cell_Survival supports TX1918 This compound TX1918->eEF2K inhibits

eEF2K signaling pathway in cancer.
Src Kinase Signaling Pathway in Cancer

Src kinase is a central node in multiple signaling pathways that drive cancer progression. Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a wide range of downstream substrates, leading to the activation of pathways that control cell proliferation, survival, migration, and angiogenesis.

Src_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK bind to Src Src Kinase RTK->Src activate Downstream Downstream Effectors (e.g., STAT3, FAK, PI3K/Akt) Src->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Migration Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis TX1918 This compound TX1918->Src inhibits

Src kinase signaling pathway in cancer.
HIV-1 Replication Cycle and the Role of the Capsid Protein

The HIV-1 replication cycle involves several key steps where the viral capsid plays a crucial role. After entering the host cell, the capsid protects the viral genome and facilitates reverse transcription. The intact capsid is then transported to the nucleus, where it uncoats, allowing the viral DNA to be integrated into the host genome. In the late stages of replication, newly synthesized Gag polyproteins, which include the capsid domain, assemble at the plasma membrane to form new virions.

HIV_Replication_Cycle Entry 1. Entry Reverse_Transcription 2. Reverse Transcription (within capsid) Entry->Reverse_Transcription Nuclear_Import 3. Nuclear Import Reverse_Transcription->Nuclear_Import Integration 4. Integration Nuclear_Import->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Assembly 6. Assembly (Gag-CA) Transcription_Translation->Assembly Budding_Maturation 7. Budding & Maturation Assembly->Budding_Maturation Capsid HIV-1 Capsid (CA) Capsid->Reverse_Transcription facilitates Capsid->Nuclear_Import mediates Capsid->Assembly is a key component of TX1918 This compound TX1918->Capsid inhibits

HIV-1 replication cycle highlighting the role of the capsid.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the assays in which this compound has been evaluated. Specific details should be referenced from the primary literature.

In Vitro Kinase Inhibition Assay (eEF2K and Src)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials:

    • Recombinant human eEF2K or Src kinase

    • Kinase-specific substrate (e.g., synthetic peptide)

    • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)

    • Kinase reaction buffer

    • This compound (dissolved in DMSO)

    • 96-well plates

    • Phosphorimager or antibody-based detection system (e.g., ELISA, Western blot)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that reduces the viability of a cell population by 50%.

  • Reagents and Materials:

    • HepG2 and HCT116 cells

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • 96-well cell culture plates

    • MTT or similar viability reagent (e.g., WST-1, resazurin)

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the cell plates with the medium containing the diluted this compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

HIV-1 Capsid C-Terminal Domain Binding Assay (Conceptual)

A potential method to assess the inhibition of protein-protein interactions involving the HIV-1 CA CTD is a competitive binding assay.

  • Reagents and Materials:

    • Recombinant HIV-1 CA CTD protein

    • A known binding partner of the CA CTD (e.g., another CA monomer for dimerization, or a host factor) labeled with a detectable tag (e.g., biotin, fluorescent probe).

    • This compound (dissolved in a suitable buffer)

    • 96-well plates coated with the unlabeled binding partner or a capture antibody.

    • Detection reagent (e.g., streptavidin-HRP, fluorescence plate reader).

  • Procedure:

    • Coat the wells of a 96-well plate with the unlabeled binding partner.

    • Prepare serial dilutions of this compound.

    • In a separate plate, pre-incubate the labeled CA CTD with the diluted this compound or vehicle control.

    • Transfer the pre-incubated mixtures to the coated plate.

    • Incubate to allow binding to occur.

    • Wash the wells to remove unbound proteins.

    • Add the detection reagent and measure the signal.

    • A decrease in signal in the presence of this compound indicates inhibition of the interaction.

    • Calculate the IC50 value from the dose-response curve.

HIV-1 Replication Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of HIV-1 in a susceptible cell line.

  • Reagents and Materials:

    • A T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).

    • A laboratory-adapted strain of HIV-1.

    • Complete cell culture medium.

    • This compound (dissolved in DMSO).

    • 96-well cell culture plates.

    • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus).

  • Procedure:

    • Seed the T-cells in 96-well plates.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound or vehicle control to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates for several days (e.g., 4-7 days) to allow for multiple rounds of viral replication.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Quantify the amount of virus in the supernatant using a p24 ELISA or other suitable method.

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound presents a promising multi-faceted pharmacological profile with potential applications in both oncology and infectious diseases. Its dual inhibitory action on eEF2K and Src kinase offers a rational basis for its exploration as an anticancer agent, particularly in tumors where these pathways are hyperactivated. Concurrently, its novel anti-HIV-1 activity targeting the viral capsid warrants further investigation as a potential new class of antiretroviral therapy.

Future research should focus on:

  • Elucidating the precise mechanism of action of this compound on the HIV-1 capsid.

  • Conducting in vivo efficacy studies in relevant animal models for both cancer and HIV-1 infection.

  • Performing structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound for its various targets.

  • Investigating potential synergistic effects of this compound with existing anticancer and antiretroviral drugs.

This technical guide provides a foundational resource for the scientific community to build upon in the continued exploration of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for TX-1918 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918 is a small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and protein synthesis. Dysregulation of eEF2K and Src signaling is implicated in various diseases, including cancer and viral infections. This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of two key proteins:

  • eukaryotic Elongation Factor 2 Kinase (eEF2K): A unique alpha-kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[2][3] This action leads to a decrease in the rate of peptide chain elongation, a process that is highly energy-consuming. Under conditions of cellular stress, such as nutrient deprivation or hypoxia, eEF2K activation can promote cell survival by conserving energy.[3][4]

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors.[2][5][6][7] Src is involved in the regulation of cell proliferation, survival, migration, and angiogenesis.[8][9] Aberrant Src activation is frequently observed in various cancers.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data.

Target/Cell LineAssay TypeIC50 ValueReference
eEF2 Kinase (eEF2-K)Kinase Activity Assay0.44 µM[1]
Src KinaseKinase Activity Assay4.4 µM[1]
HepG2 (Human Liver Cancer Cell Line)Cytotoxicity Assay2.07 µM[1]
HCT116 (Human Colon Cancer Cell Line)Cytotoxicity Assay230 µM[1]
HIV-1 CA C-terminal domain (CA CTD)Inhibition Assay3.81 µM[1]
HIV-1 ReplicationViral Replication Assay15.16 µM[1]

Signaling Pathway Diagrams

To visualize the mechanism of action of this compound, the following diagrams illustrate the signaling pathways of its primary targets, eEF2K and Src kinase.

eEF2K_Signaling_Pathway cluster_eEF2 Growth_Factors Growth Factors, Amino Acids mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Stress Cellular Stress (e.g., Nutrient Deprivation, Hypoxia) AMPK AMPK Stress->AMPK Activates eEF2K eEF2K mTORC1->eEF2K Inhibits AMPK->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits TX1918 This compound TX1918->eEF2K Inhibits

eEF2K Signaling Pathway

Src_Signaling_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Integrin-ECM) Receptors Receptor Tyrosine Kinases, Integrins Extracellular_Signals->Receptors Activate Src Src Receptors->Src Activates FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Cellular_Responses Cell Proliferation, Survival, Migration, Angiogenesis FAK->Cellular_Responses PI3K_Akt->Cellular_Responses Ras_MAPK->Cellular_Responses STAT3->Cellular_Responses TX1918 This compound TX1918->Src Inhibits

Src Signaling Pathway

Experimental Protocols

eEF2K In Vitro Kinase Assay

This protocol is designed to measure the kinase activity of eEF2K and assess the inhibitory potential of compounds like this compound. A non-radiometric, luminescence-based assay is described here for higher throughput.

Materials:

  • Recombinant human eEF2K

  • eEF2K substrate peptide (e.g., a peptide containing the eEF2 phosphorylation site)[10]

  • ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound or other test compounds

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of eEF2K enzyme solution (prepared in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a solution containing the eEF2K substrate peptide and ATP (at a concentration near the Km for ATP).

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Src In Vitro Kinase Assay

This protocol describes a fluorescence-based assay to measure Src kinase activity and its inhibition by this compound.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Fluorescence-based kinase assay kit (e.g., a kit utilizing a phosphotyrosine-specific antibody)

  • This compound or other test compounds

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • Add test compounds to the wells of a 384-well plate.

    • Add the Src kinase solution to each well and incubate for 15 minutes at room temperature.

    • Start the reaction by adding a mixture of the Src peptide substrate and ATP.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding a solution containing a phosphotyrosine-specific antibody labeled with a fluorescent probe.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.

Materials:

  • HepG2 or HCT116 cells

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells or activated primary CD4+ T cells)

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound or other test compounds

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Infection:

    • Seed the target cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with a known amount of HIV-1 virus stock.

    • Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Sample Collection: At various time points post-infection (e.g., day 3, 5, and 7), carefully collect a portion of the cell culture supernatant from each well.

  • p24 ELISA:

    • Follow the manufacturer's protocol for the p24 Antigen ELISA kit.[1][4][11][12]

    • Briefly, coat the ELISA plate with a capture anti-p24 antibody.

    • Add the collected culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection anti-p24 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the recombinant p24 standards. Determine the concentration of p24 in each sample from the standard curve. Calculate the percent inhibition of HIV-1 replication for each this compound concentration compared to the untreated virus control and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a small molecule inhibitor like this compound in vitro.

experimental_workflow start Start: Compound Synthesis (this compound) biochemical_assays Biochemical Assays start->biochemical_assays eef2k_assay eEF2K Kinase Assay biochemical_assays->eef2k_assay src_assay Src Kinase Assay biochemical_assays->src_assay ic50_determination_biochem Determine Biochemical IC50 eef2k_assay->ic50_determination_biochem src_assay->ic50_determination_biochem cell_based_assays Cell-Based Assays ic50_determination_biochem->cell_based_assays cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_based_assays->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., HIV-1 p24 ELISA) cell_based_assays->antiviral_assay ic50_determination_cell Determine Cellular IC50/EC50 cytotoxicity_assay->ic50_determination_cell antiviral_assay->ic50_determination_cell data_analysis Data Analysis and Lead Optimization ic50_determination_cell->data_analysis

In Vitro Inhibitor Evaluation Workflow

References

Application Notes and Protocols for TX-1918 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918 is a cell-permeable, small molecule inhibitor targeting eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] As a derivative of tyrphostin, it has demonstrated potential as an anti-proliferative agent in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and to investigate its impact on key cellular signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key kinases:

  • eEF2K (eukaryotic Elongation Factor 2 Kinase): A crucial regulator of protein synthesis. Inhibition of eEF2K by this compound can lead to the suppression of protein translation, which is particularly impactful in rapidly proliferating cancer cells under metabolic stress.[2][3]

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of Src signaling is a common feature in many cancers.

By targeting these two pathways, this compound offers a multi-faceted approach to inhibiting cancer cell growth and survival.

Quantitative Data

The following tables summarize the inhibitory and cytotoxic concentrations of this compound across various targets and cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (μM)
eEF2 Kinase (eEF2K)0.44
Src Kinase4.4
Protein Kinase A (PKA)44
Protein Kinase C (PKC)44
EGFR Kinase440

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
HepG2Hepatocellular Carcinoma2.07[1]
HCT116Colorectal Carcinoma230[1]
BT-549Triple-Negative Breast Cancer27.5[1]
HCC1937Triple-Negative Breast Cancer51.1[1]

IC50 values were determined following treatment with this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

eEF2K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core This compound Target cluster_downstream Downstream Effects Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 eEF2K eEF2K AMPK->eEF2K Activation mTORC1->eEF2K Inactivation eEF2 eEF2 eEF2K->eEF2 Phosphorylation (Inactivation) TX1918 This compound TX1918->eEF2K Inhibition Protein Synthesis Protein Synthesis eEF2->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1. eEF2K Signaling Pathway and Inhibition by this compound.

Src_Signaling_Pathway cluster_upstream_src Upstream Activation cluster_core_src This compound Target cluster_downstream_src Downstream Signaling Cascades cluster_cellular_responses Cellular Responses Growth Factor Receptor Growth Factor Receptor (e.g., PDGFR) Src Src Growth Factor Receptor->Src Activation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Src->RAS/MAPK Pathway STAT Signaling STAT Signaling Src->STAT Signaling Migration Migration Src->Migration TX1918_src This compound TX1918_src->Src Inhibition Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation STAT Signaling->Proliferation

Figure 2. Src Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116, BT-549, HCC1937)

  • Complete growth medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final concentrations should bracket the expected IC50 value (e.g., for HepG2, a range of 0.1 µM to 100 µM is appropriate).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_tx1918 Prepare serial dilutions of this compound incubate_overnight->prepare_tx1918 treat_cells Treat cells with this compound (48-72 hours) prepare_tx1918->treat_cells add_mtt Add MTT solution (3-4 hours incubation) treat_cells->add_mtt dissolve_formazan Dissolve formazan crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3. Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Western Blot Analysis of eEF2 and Src Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation status of its targets, eEF2 and Src.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-eEF2, anti-eEF2, anti-phospho-Src, anti-Src, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start_wb Start cell_treatment Treat cells with this compound start_wb->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration (BCA) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page protein_transfer Transfer proteins to PVDF membrane sds_page->protein_transfer blocking Block membrane protein_transfer->blocking primary_antibody Incubate with primary antibody (e.g., p-eEF2, p-Src) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect with ECL substrate secondary_antibody->detection analysis Analyze band intensity detection->analysis end_wb End analysis->end_wb

Figure 4. Workflow for Western Blot Analysis.

Troubleshooting

  • Low Cytotoxicity: If this compound shows lower than expected cytotoxicity, ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is not exceeding 0.5%. Also, consider extending the treatment duration.

  • Inconsistent Western Blot Results: Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and incubation times. Always include appropriate positive and negative controls. The use of fresh lysis buffer with protease and phosphatase inhibitors is critical.

Conclusion

This compound is a valuable research tool for investigating the roles of eEF2K and Src kinase in cancer biology. The provided protocols offer a framework for studying its effects on cell viability and target engagement. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound designated "TX-1918" for use in animal studies is not available in the public domain. The following application notes and protocols are provided as a generalized framework based on common practices in preclinical animal research. These guidelines should be adapted based on the specific pharmacological and toxicological properties of this compound, which are currently unknown. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Introduction

This document provides a template for the development of detailed application notes and protocols for the preclinical evaluation of the hypothetical compound this compound in animal models. Due to the absence of specific data for this compound, the information presented herein is illustrative and should be replaced with actual experimental data as it becomes available. The primary objective of these protocols is to guide researchers in determining the recommended dosage of this compound for efficacy and safety studies in animals.

Hypothetical Compound Profile: this compound

For the purpose of this template, we will assume this compound is an investigational small molecule inhibitor of a key signaling pathway implicated in oncogenesis.

Table 1: Hypothetical Physicochemical and Pharmacological Properties of this compound

PropertyValue
Molecular Weight 450.5 g/mol
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in aqueous solutions.
Mechanism of Action Selective inhibitor of the hypothetical "Kinase X" in the "Pathway Y" signaling cascade.
Target Disease Various solid tumors with mutations in the "Pathway Y" cascade.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.

Methodology:

  • Animal Model: Healthy, 8-10 week old C57BL/6 mice.

  • Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • This compound dose escalation groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg).

  • Administration: Daily oral gavage for 14 consecutive days.

  • Monitoring:

    • Body weight measurements daily.

    • Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency) twice daily.

    • Food and water intake measurements daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.

  • Data Analysis: Summarize body weight changes and clinical observations for each dose group.

Experimental Workflow for MTD Study

MTD_Workflow start Start: Acclimatize Mice (7 days) grouping Randomize into Dose Groups (n=5/group) start->grouping dosing Daily Oral Gavage (14 days) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake dosing->monitoring endpoint Endpoint Determination: - >20% Body Weight Loss? - Severe Toxicity? monitoring->endpoint mtd Define Maximum Tolerated Dose (MTD) endpoint->mtd No stop End of Study endpoint->stop Yes mtd->stop

Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of this compound.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Healthy, 8-10 week old Sprague-Dawley rats with jugular vein cannulation.

  • Groups:

    • Intravenous (IV) administration (e.g., 2 mg/kg).

    • Oral (PO) administration (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.082
AUC (0-inf) (ng*h/mL) 30004500
t½ (h) 46
Bioavailability (%) N/A30
Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous tumors derived from a human cancer cell line with a known "Pathway Y" mutation.

  • Groups:

    • Vehicle control.

    • This compound at two different doses below the MTD (e.g., 25 and 50 mg/kg).

    • Positive control (standard-of-care chemotherapy).

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), initiate daily oral treatment.

  • Monitoring:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Signaling Pathway

Hypothetical Signaling Pathway Modulated by this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamEffector1 Downstream Effector 1 KinaseX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression TX1918 This compound TX1918->KinaseX Inhibits

Application Notes and Protocols: Administration of TX-1918 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive searches for a compound designated "TX-1918" within the context of biomedical research and administration in mouse models have not yielded any specific information. The designation "this compound" does not correspond to a known drug or experimental molecule in the publicly available scientific literature.

Therefore, the following application notes and protocols are provided as a general framework for the administration of a hypothetical therapeutic agent, referred to herein as this compound, in mouse models. The specific details, such as dosage, vehicle, and optimal administration route, would need to be determined empirically through rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies.

General Considerations for Administration Routes in Mice

The choice of administration route is a critical parameter in preclinical studies and is dependent on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the target tissue or organ. The most common routes for administering therapeutic agents to mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.

Table 1: Comparison of Common Administration Routes in Mouse Models

Route of Administration Advantages Disadvantages Typical Volume (Adult Mouse) Needle Size (Gauge)
Intravenous (IV) Rapid onset of action, 100% bioavailability.[1]Requires technical skill, potential for tail vein injury.< 0.2 mL[1][2]27-30[1][2]
Intraperitoneal (IP) Larger volumes can be administered, relatively rapid absorption.[1]Risk of injection into abdominal organs, potential for irritation.[3]< 2-3 mL[1]25-27[1]
Subcutaneous (SC) Slower, more sustained absorption, suitable for suspensions.[2]Absorption can be variable, potential for local tissue reaction.< 2-3 mL (divided sites)[1]25-27[1]
Oral (PO) - Gavage Mimics clinical route of administration for many drugs, non-invasive.[3]First-pass metabolism, variable absorption, risk of esophageal injury.[4]< 1.5 mL20-22 (gavage needle)

Hypothetical Signaling Pathway for this compound

Without specific information on this compound, a hypothetical signaling pathway is presented below for illustrative purposes. Let us assume this compound is an inhibitor of a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.

TX1918_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation TX1918 This compound TX1918->PI3K

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.

Experimental Protocols

The following are generalized protocols for the administration of a hypothetical therapeutic agent, this compound, via common routes in mouse models. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Tail Vein Injection

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • Mouse restrainer

  • Heat lamp or warm water

  • 27-30 gauge needle with 1 mL syringe

  • 70% ethanol

  • Gauze

Procedure:

  • Prepare the this compound solution to the desired concentration.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the this compound solution (maximum volume of 0.2 mL).[1][2]

  • Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • This compound solution

  • 25-27 gauge needle with 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the this compound solution.

  • Securely restrain the mouse by scruffing the neck and supporting the body.

  • Tilt the mouse to a slight head-down position.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[3]

  • Swab the area with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

  • Inject the solution (maximum volume of 2-3 mL).[1]

  • Withdraw the needle and return the mouse to its cage.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Acclimate Mice Tumor Tumor Implantation (if applicable) Start->Tumor Randomization Randomize into Treatment Groups Tumor->Randomization Treatment Administer this compound (select route) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint: Collect Tissues for Analysis Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized experimental workflow for in vivo efficacy studies in mice.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 2: Example Data Summary for an In Vivo Efficacy Study

Treatment Group Administration Route Dose (mg/kg) Number of Mice (n) Mean Tumor Volume (mm³) ± SEM Percent Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle ControlIP0101500 ± 1500+2.5 ± 1.0
This compoundIP1010750 ± 8050-1.2 ± 0.8
This compoundIV510600 ± 7560-0.5 ± 0.5
This compoundPO2010900 ± 10040+1.8 ± 1.2

Conclusion

While no specific information is available for a compound named this compound, this document provides a comprehensive, albeit generalized, guide for its potential administration in mouse models. The provided protocols, tables, and diagrams serve as a template for the design and execution of preclinical studies. Researchers are strongly encouraged to perform thorough literature reviews and pilot studies to establish the optimal experimental conditions for any new therapeutic agent.

References

Application Notes and Protocols for the HPLC Purification of TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "TX-1918" is limited. The following application note is a representative example for the purification of a hypothetical small molecule drug candidate, herein named this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies provided are based on established principles for the purification of small organic molecules.[1][2][3][4] Researchers should optimize these protocols based on the specific physicochemical properties of their compound of interest.

Introduction

This compound is a novel heterocyclic small molecule currently under investigation as a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STK-XYZ), a key enzyme implicated in the progression of various solid tumors. Early preclinical studies have demonstrated its potential as a targeted therapeutic agent. The synthesis of this compound often results in a mixture containing the active pharmaceutical ingredient (API), unreacted starting materials, and various side-products. Therefore, a robust and efficient purification method is critical to obtain highly pure this compound for subsequent in vitro and in vivo studies, ensuring data accuracy and patient safety.

This application note describes a scalable reverse-phase HPLC method for the purification of this compound from a crude synthetic mixture. RP-HPLC is a widely used technique for the purification of small molecules, separating compounds based on their hydrophobicity.[1][3][4]

Materials and Methods

Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical HPLC system for purity analysis.

Consumables and Reagents:

  • Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size for semi-preparative; 250 x 4.6 mm, 5 µm for analytical).

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Sample Solvent: Dimethyl sulfoxide (DMSO).

  • This compound crude synthetic mixture.

  • Reference standard of this compound (>99% purity).

Experimental Protocols

1. Standard and Sample Preparation:

  • Reference Standard: Prepare a 1 mg/mL stock solution of the this compound reference standard in DMSO.

  • Crude Sample: Dissolve the crude this compound mixture in DMSO to a final concentration of 10 mg/mL. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

2. Analytical HPLC Method for Purity Assessment:

  • This method is used to determine the purity of the crude mixture and the purified fractions.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)
010
2090
2590
2610
3010

3. Preparative HPLC Method for Purification:

  • The analytical method is scaled up for purification.

  • Column: C18, 250 x 10 mm, 5 µm.

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 100-500 µL (loading can be optimized based on resolution).

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)
020
3070
3590
4090
4120
4520

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak of this compound based on the UV chromatogram.

  • Analyze the purity of each collected fraction using the analytical HPLC method described above.

  • Pool the fractions with the desired purity (e.g., >98%).

5. Post-Purification Processing:

  • Combine the high-purity fractions.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Results

The described RP-HPLC method effectively separates this compound from the impurities in the crude synthetic mixture.

Table 1: Analytical HPLC of Crude and Purified this compound

SampleRetention Time of this compound (min)Purity (%)
Crude Mixture15.278.5
Purified Product15.2>99.0

Table 2: Summary of Preparative HPLC Purification of this compound

ParameterValue
Amount of Crude Injected50 mg
Purity of Crude78.5%
Amount of Purified this compound35 mg
Purity of Final Product>99.0%
Recovery Yield89.2%

Signaling Pathway and Workflow Diagrams

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds STK-XYZ STK-XYZ Receptor->STK-XYZ Activates Downstream_Effector Downstream_Effector STK-XYZ->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates This compound This compound This compound->STK-XYZ Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical signaling pathway of this compound.

G HPLC Purification Workflow for this compound Start Start Sample_Prep Sample Preparation (Dissolve & Filter) Start->Sample_Prep Analytical_HPLC Analytical HPLC (Purity Check of Crude) Sample_Prep->Analytical_HPLC Prep_HPLC Preparative HPLC (Purification) Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Decision Purity > 98%? Purity_Analysis->Decision Pooling Pool High-Purity Fractions Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified this compound (>99%) Lyophilization->Final_Product Decision->Fraction_Collection No, adjust collection window Decision->Pooling Yes

References

Application Notes and Protocols for TX-1918 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TX-1918, a potent inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase, and detail protocols for its characterization using various protein binding assays.

Introduction to this compound

This compound, with the chemical name 2-((3,5-dimethyl-4-hydroxyphenyl)methylene)-4-cyclopentene-1,3-dione, has been identified as a dual inhibitor of eEF2K and Src kinase.[1] eEF2K is a key regulator of protein synthesis, acting as a brake on translation elongation to conserve energy during periods of cellular stress, such as nutrient deprivation.[2][3][4] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The dual inhibitory action of this compound makes it a valuable tool for studying the interplay between cellular metabolism and signaling, and a potential starting point for the development of novel therapeutics.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound against various kinases and cancer cell lines.

Target/Cell LineIC50 (µM)Assay TypeReference
eEF2K 0.44 In vitro kinase assay[1]
Src kinase 4.4 In vitro kinase assay[1]
Protein Kinase A (PKA)44In vitro kinase assay[1]
Protein Kinase C (PKC)44In vitro kinase assay[1]
EGFR Kinase440In vitro kinase assay[1]
HepG2 (Human Liver Cancer)2.7Cytotoxicity assay[1]
HCT116 (Human Colon Cancer)230Cytotoxicity assay[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways of eEF2K and Src kinase, highlighting the points of inhibition by this compound.

eEF2K_Signaling_Pathway Nutrient_Stress Nutrient/Energy Stress (e.g., Hypoxia, Glucose Deprivation) AMPK AMPK Nutrient_Stress->AMPK Activates Growth_Factors Growth Factors, Insulin mTORC1 mTORC1 Growth_Factors->mTORC1 Activates eEF2K eEF2K AMPK->eEF2K Activates mTORC1->eEF2K Inhibits eEF2 eEF2 eEF2K->eEF2 Phosphorylates TX1918 This compound TX1918->eEF2K Inhibits eEF2_P p-eEF2 (Inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis (Translation Elongation) eEF2_P->Protein_Synthesis Inhibits Cell_Survival Cell Survival (under stress) Protein_Synthesis->Cell_Survival Leads to

Caption: eEF2K Signaling Pathway and Inhibition by this compound.

Src_Signaling_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Integrin-ECM binding) Receptors Receptor Tyrosine Kinases (RTKs) Integrins Extracellular_Signals->Receptors Activate Src Src Kinase Receptors->Src Activate Downstream_Pathways Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT, FAK) Src->Downstream_Pathways Activate TX1918 This compound TX1918->Src Inhibits Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) Downstream_Pathways->Cellular_Responses Lead to

Caption: Src Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Protein Binding Assays

The following are generalized protocols for common protein binding assays that can be adapted for characterizing the interaction of this compound with eEF2K and Src kinase. It is recommended to optimize these protocols for specific experimental conditions.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace the fluorescent tracer from the protein.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer_Prep Prepare Fluorescent Tracer (e.g., ATP-competitive probe) Mix Mix Kinase, Tracer, and this compound in microplate Tracer_Prep->Mix Kinase_Prep Prepare Kinase Solution (eEF2K or Src) Kinase_Prep->Mix TX1918_Prep Prepare Serial Dilution of this compound TX1918_Prep->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot Polarization vs. [this compound] Read->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human eEF2K or Src kinase.

    • Fluorescently labeled tracer (e.g., a fluorescent ATP analog or a known fluorescent inhibitor).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM.

    • Prepare a working solution of the kinase and the fluorescent tracer in assay buffer. The optimal concentrations of kinase and tracer should be determined empirically but are typically in the low nanomolar range.

    • In a 384-well plate, add 5 µL of the this compound dilution series.

    • Add 10 µL of the kinase/tracer mixture to each well.

    • Include control wells:

      • No inhibitor control: Kinase + tracer + assay buffer with DMSO.

      • No kinase control (for background): Tracer + assay buffer.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Subtract the background polarization from all readings.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time determination of binding kinetics (association and dissociation rates) and affinity.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Immobilize Immobilize Kinase (eEF2K or Src) on sensor chip Inject Inject this compound dilutions over the sensor surface Immobilize->Inject TX1918_Prep Prepare Serial Dilution of this compound in running buffer TX1918_Prep->Inject Monitor Monitor binding response (RU) in real-time Inject->Monitor Regenerate Regenerate sensor surface Monitor->Regenerate Fit_Data Fit sensorgrams to a binding model Monitor->Fit_Data Regenerate->Inject Next cycle Determine_Kinetics Determine Kon, Koff, and Kd Fit_Data->Determine_Kinetics

Caption: Surface Plasmon Resonance Workflow.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human eEF2K or Src kinase (with a tag for immobilization, e.g., His-tag or GST-tag, or for amine coupling).

    • SPR sensor chip (e.g., CM5, NTA, or Series S sensor chip).

    • Immobilization reagents (e.g., EDC/NHS for amine coupling).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with a final DMSO concentration matched to the sample.

    • Regeneration solution (e.g., 10 mM Glycine-HCl pH 1.5).

    • SPR instrument.

  • Procedure:

    • Immobilize the kinase onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared by performing the immobilization chemistry without the protein.

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • Inject the this compound dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the association of this compound to the immobilized kinase in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the compound.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.

    • Include buffer-only injections (with matched DMSO) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal and then subtract the buffer-only injection signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating a ligand into a solution containing a protein, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase_Prep Prepare Kinase in ITC buffer (in sample cell) Degas Degas both solutions Kinase_Prep->Degas TX1918_Prep Prepare this compound in matched ITC buffer (in syringe) TX1918_Prep->Degas Titrate Inject this compound into kinase solution in small aliquots Degas->Titrate Measure_Heat Measure heat change after each injection Titrate->Measure_Heat Integrate_Peaks Integrate heat peaks Measure_Heat->Integrate_Peaks Fit_Isotherm Fit binding isotherm to a model Integrate_Peaks->Fit_Isotherm Determine_Thermo Determine Kd, n, ΔH, and ΔS Fit_Isotherm->Determine_Thermo

Caption: Isothermal Titration Calorimetry Workflow.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human eEF2K or Src kinase (high concentration and purity are critical).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • ITC buffer (e.g., 20 mM HEPES or phosphate buffer pH 7.5, 150 mM NaCl). The buffer for the protein and ligand must be identical to minimize heats of dilution.

    • Isothermal titration calorimeter.

  • Procedure:

    • Dialyze the protein extensively against the ITC buffer.

    • Prepare the this compound solution in the final dialysis buffer, ensuring the final DMSO concentration is identical to that in the protein solution (typically <5%).

    • Degas both the protein and this compound solutions immediately before the experiment.

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution, allowing the system to return to thermal equilibrium between injections.

    • Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

References

Application of TX-1918 in Genomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TX-1918 is a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase.[1] Its ability to modulate two critical signaling nodes makes it a valuable tool for investigating the complex regulatory networks that govern cell growth, proliferation, and survival. Genomic studies employing this compound can provide profound insights into the transcriptional landscapes shaped by eEF2K and Src signaling, uncovering novel therapeutic targets and biomarkers. This document provides detailed application notes and protocols for the use of this compound in genomic research.

Target Overview

  • eEF2K (eukaryotic Elongation Factor 2 Kinase): A key regulator of protein synthesis, eEF2K phosphorylates and inactivates eEF2, leading to a global reduction in protein translation.[2][3] This mechanism allows cells to conserve energy under stressful conditions such as nutrient deprivation.[2] eEF2K is regulated by upstream signaling pathways including the mTORC1 and AMPK pathways.[1][2][4]

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways controlling cell adhesion, growth, migration, and differentiation.[5][6][7] Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[6]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

ParameterValueCell Line/TargetReference
IC50 (eEF2K) 0.44 µMeEF2 Kinase[1]
IC50 (Src) 4.4 µMSrc Kinase[1]
Cytotoxicity IC50 2.07 µMHepG2[1]
Cytotoxicity IC50 230 µMHCT116[1]

Signaling Pathways

Understanding the signaling context of this compound is crucial for designing and interpreting genomic experiments. Below are diagrams of the eEF2K and Src signaling pathways.

eEF2K_Signaling_Pathway mTORC1 mTORC1 eEF2K eEF2K mTORC1->eEF2K AMPK AMPK AMPK->eEF2K eEF2 eEF2 eEF2K->eEF2 Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis TX1918 This compound TX1918->eEF2K

Caption: Simplified eEF2K signaling pathway.

Src_Signaling_Pathway Growth_Factors Growth Factors / Integrins Src Src Kinase Growth_Factors->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK RAS/MAPK Pathway Src->MAPK STAT3 STAT3 Pathway Src->STAT3 Proliferation Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation Invasion Invasion MAPK->Invasion STAT3->Proliferation TX1918 This compound TX1918->Src

Caption: Overview of major Src kinase signaling pathways.

Experimental Protocols

The following protocols provide a framework for conducting genomic studies using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Gene Expression Profiling using RNA Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing global gene expression changes in response to this compound treatment.

Experimental Workflow:

RNA_Seq_Workflow Cell_Culture 1. Cell Culture and Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Sequencing Library_Prep->Sequencing Data_Analysis 5. Data Analysis Sequencing->Data_Analysis

Caption: RNA-Sequencing experimental workflow.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with known Src or eEF2K pathway activation).

  • Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration that induces a biological effect without causing excessive cytotoxicity.

    • Include a vehicle control (e.g., DMSO) at the same concentration as the this compound-treated samples.

    • Incubate cells for a predetermined time point (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.

  • Harvesting: After treatment, wash cells with PBS and harvest them for RNA extraction.

2. RNA Extraction:

  • Use a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions to isolate total RNA.[8]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

3. Library Preparation:

  • Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to generate sequencing libraries from the isolated RNA. This typically involves:

    • mRNA purification (poly-A selection) or ribosomal RNA depletion.

    • RNA fragmentation.

    • cDNA synthesis.[8]

    • Adapter ligation.

    • PCR amplification.

  • Quantify and assess the quality of the prepared libraries.

4. Sequencing:

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).

5. Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated in this compound-treated samples compared to controls.

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene ontologies that are enriched among the differentially expressed genes.

Protocol 2: Targeted Gene Expression Analysis using RT-qPCR

This protocol is for validating the results from RNA-Seq or for analyzing the expression of a specific set of genes of interest.

1. Cell Culture and Treatment:

  • Follow the same procedure as described in Protocol 1.

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA as described in Protocol 1.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

3. Primer Design and Validation:

  • Design primers specific to the target genes and a reference (housekeeping) gene.

  • Validate primer efficiency and specificity.

4. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green or probe-based master mix.

  • Run the reaction on a real-time PCR instrument.

5. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a powerful chemical probe for dissecting the genomic consequences of eEF2K and Src inhibition. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust genomic studies. By carefully considering experimental design, including appropriate controls and data analysis strategies, the use of this compound will undoubtedly contribute to a deeper understanding of fundamental cellular processes and the development of novel therapeutic strategies.

References

Application Note: High-Throughput Flow Cytometry for Profiling Cellular Responses to TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TX-1918 is a novel investigational compound with potential applications in oncology. Understanding its mechanism of action and its effects on cellular processes is critical for its development as a therapeutic agent. This application note provides a detailed protocol for utilizing flow cytometry to assess the impact of this compound on cell cycle progression and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, making it an ideal platform for characterizing the cellular response to new chemical entities. The protocols outlined here are designed for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic and cytostatic effects of this compound.

Principle of the Assays

This protocol describes two fundamental flow cytometry assays:

  • Cell Cycle Analysis: This assay utilizes a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Changes in this distribution following treatment with this compound can indicate cell cycle arrest at specific checkpoints.

  • Apoptosis Assay: This assay employs a combination of Annexin V and a viability dye (e.g., 7-AAD or PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2]

Materials and Reagents

  • Cell Lines: Relevant cancer cell line(s) (e.g., HeLa, Jurkat, A549)

  • Cell Culture Medium: Appropriate complete growth medium

  • This compound: Stock solution of known concentration

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free

  • Trypsin-EDTA: For adherent cells

  • Fetal Bovine Serum (FBS)

  • Propidium Iodide (PI) Staining Solution: e.g., 50 µg/mL PI in PBS with 100 µg/mL RNase A and 0.1% Triton X-100

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, 7-AAD or PI, and Binding Buffer

  • Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes.

  • Microcentrifuge tubes and conical tubes

  • Cell culture plates (e.g., 6-well or 12-well plates)

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • For suspension cells, seed cells in 12-well plates at a density of approximately 0.5 x 10^6 cells/mL.

  • Cell Treatment:

    • Allow cells to adhere (for adherent lines) or stabilize for 24 hours post-seeding.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1, 1, 10, 100 µM).

    • A vehicle control (e.g., DMSO, if used to dissolve this compound) should be included.

    • Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically.

II. Protocol for Cell Cycle Analysis
  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS. Transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and wash step.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Fixed cells can be stored at -20°C for at least one week.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters and a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3). Gate on the single-cell population to exclude doublets and debris.

III. Protocol for Apoptosis Assay
  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping, as trypsin can affect membrane integrity. Collect both the detached and floating cells (which may include apoptotic cells).

    • Suspension cells: Collect the entire cell suspension.

  • Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for all fluorescence channels.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (1 µM)68.1 ± 2.918.9 ± 2.013.0 ± 1.3
This compound (10 µM)75.4 ± 4.510.2 ± 1.114.4 ± 1.6
This compound (100 µM)85.1 ± 5.25.3 ± 0.89.6 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptotic and Necrotic Cell Populations after this compound Treatment

Treatment Group% Viable Cells (Annexin V- / 7-AAD-)% Early Apoptotic Cells (Annexin V+ / 7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)% Necrotic Cells (Annexin V- / 7-AAD+)
Vehicle Control95.3 ± 2.52.1 ± 0.51.5 ± 0.31.1 ± 0.2
This compound (1 µM)92.1 ± 3.14.5 ± 0.82.0 ± 0.41.4 ± 0.3
This compound (10 µM)75.8 ± 4.215.2 ± 2.16.5 ± 1.02.5 ± 0.6
This compound (100 µM)40.2 ± 5.835.6 ± 4.520.1 ± 3.24.1 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay seed Seed Cells treat Treat with this compound (Dose-Response & Time-Course) seed->treat incubate Incubate treat->incubate harvest_cc Harvest & Fix Cells incubate->harvest_cc harvest_apop Harvest Cells incubate->harvest_apop stain_cc Stain with PI/RNase harvest_cc->stain_cc acquire_cc Acquire on Flow Cytometer stain_cc->acquire_cc analyze_cc Analyze Cell Cycle Phases acquire_cc->analyze_cc stain_apop Stain with Annexin V & 7-AAD harvest_apop->stain_apop acquire_apop Acquire on Flow Cytometer stain_apop->acquire_apop analyze_apop Analyze Apoptotic Populations acquire_apop->analyze_apop

Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway TX1918 This compound Mitochondria Mitochondria TX1918->Mitochondria Death_Receptor Death Receptor TX1918->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways for this compound induced apoptosis.

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the compound's mechanism of action, which is essential for guiding further preclinical development. The provided tables and diagrams serve as templates for organizing and visualizing the experimental data and underlying biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TX-1918 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TX-1918 in cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. It has demonstrated cytotoxic effects in various cancer cell lines, including HepG2 and HCT116. By inhibiting eEF2K and Src, this compound can trigger the intrinsic pathway of apoptosis.

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: For initial experiments, it is advisable to use a broad, logarithmic range of concentrations to establish a dose-response curve. A suggested starting range is from 0.1 µM to 100 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for cytotoxicity is approximately 2.07 µM in HepG2 cells and 230 µM in HCT116 cells.[1]

Q3: How should I prepare my stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like DMSO. This stock can then be serially diluted to the desired working concentrations in your cell culture medium. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Q4: I am observing high variability between my replicate wells. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or an "edge effect" in your multi-well plate. Ensure you have a homogenous single-cell suspension before seeding and that your pipettes are properly calibrated. To mitigate the edge effect, consider not using the outermost wells of the plate or filling them with sterile phosphate-buffered saline (PBS) or media.

Q5: My results are not consistent between experiments. What should I consider?

A5: Inconsistent results across experiments can be due to variations in cell passage number, confluency at the time of treatment, or incubation times. It is crucial to use cells within a consistent and low passage number range and to standardize all experimental parameters, including seeding density and treatment duration.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability even at high concentrations of this compound. The cell line may be resistant to this compound.Verify the expression levels of eEF2K and Src in your cell line. Consider testing a different, more sensitive cell line.
The compound may have degraded.Prepare a fresh stock solution of this compound and ensure proper storage conditions.
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High levels of cell death observed even at the lowest concentrations. The cell line is highly sensitive to this compound.Use a lower range of this compound concentrations in your next experiment.
Solvent toxicity.Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm.
Precipitate forms when this compound is added to the culture medium. Poor solubility of the compound at the tested concentration.Ensure the final concentration of the solvent is sufficient to keep the compound in solution. You may need to adjust your dilution scheme or gently warm the medium.
Inconsistent dose-response curve (not sigmoidal). Inaccurate serial dilutions.Carefully prepare your serial dilutions and ensure thorough mixing at each step.
Suboptimal assay conditions.Optimize cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.

Data Presentation

The following tables provide representative data on the effect of this compound on the viability of HepG2 and HCT116 cells. This data is illustrative and should be used as a guideline for experimental design.

Table 1: Effect of this compound on HepG2 Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195 ± 5.1
0.582 ± 6.2
1.065 ± 5.8
2.051 ± 4.9
5.035 ± 4.1
10.021 ± 3.5
50.08 ± 2.1
100.03 ± 1.5

Table 2: Effect of this compound on HCT116 Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1092 ± 6.1
5078 ± 5.5
10063 ± 6.8
20052 ± 5.3
30041 ± 4.7
40032 ± 4.2
50025 ± 3.8
100015 ± 2.9

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cells (e.g., HepG2, HCT116)

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density should be determined empirically for each cell line to ensure they are still in the logarithmic growth phase at the end of the incubation period. A common starting point is 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank for background absorbance.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

TX1918_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Src Src This compound->Src Inhibition eEF2K eEF2K This compound->eEF2K Inhibition Bcl-2 Bcl-2 This compound->Bcl-2 Indirect Inhibition Src->Bcl-2 Activation eEF2 eEF2 eEF2K->eEF2 Inhibition Protein Synthesis Protein Synthesis eEF2->Protein Synthesis Bax Bax Mitochondrial Pore Mitochondrial Pore Bax->Mitochondrial Pore Activation Bcl-2->Bax Inhibition Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Mitochondrial Pore->Cytochrome c Release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental Workflow for IC50 Determination

experimental_workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. This compound Treatment (Serial dilutions + Controls) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Step-by-step workflow for determining the IC50 of this compound.

Troubleshooting Logic Flowchart

troubleshooting_flowchart Start Unexpected Results Problem High Cell Viability? Start->Problem CheckConcentration Verify this compound Concentration & Purity Problem->CheckConcentration Yes LowViability Low Cell Viability (even at low conc.)? Problem->LowViability No CheckCells Assess Cell Health & Passage Number CheckConcentration->CheckCells TimeCourse Perform Time-Course Experiment CheckCells->TimeCourse End Optimized Results TimeCourse->End SolventControl Run Vehicle (Solvent) Control LowViability->SolventControl Yes InconsistentData Inconsistent Replicates? LowViability->InconsistentData No LowerRange Test Lower Concentration Range SolventControl->LowerRange LowerRange->End CheckSeeding Optimize Cell Seeding Density InconsistentData->CheckSeeding Yes InconsistentData->End No Pipetting Verify Pipette Calibration CheckSeeding->Pipetting Pipetting->End

Caption: A logical guide for troubleshooting common experimental issues.

References

How to prevent TX-1918 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TX-1918 in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The primary factors contributing to this compound degradation are exposure to light, elevated temperatures, and inappropriate pH levels. This compound is known to be photosensitive and thermolabile. Oxidative stress can also play a role in its degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For optimal stability, it is recommended to dissolve and store this compound in anhydrous, deoxygenated DMSO for stock solutions. For aqueous working solutions, a phosphate-buffered saline (PBS) at a pH of 6.0-7.0 is recommended for immediate use.

Q3: How should I store my this compound stock and working solutions?

A3: Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect these solutions from light by using amber vials or by wrapping the vials in aluminum foil. Working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of a working solution is necessary, it should be kept on ice and protected from light for no longer than 2-4 hours.

Q4: Can I use additives to enhance the stability of this compound in my working solutions?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. The use of 0.1% (w/v) ascorbic acid or 0.05% (w/v) butylated hydroxytoluene (BHT) has been shown to improve the stability of this compound in aqueous solutions. However, it is crucial to validate the compatibility of these additives with your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh working solutions for each experiment. Ensure stock solutions are stored at -80°C in light-protected, single-use aliquots.
Loss of compound activity over a short period Instability in the aqueous buffer.Verify the pH of your buffer is between 6.0 and 7.0. Consider adding a stabilizing antioxidant like ascorbic acid.
Precipitate formation in the solution Poor solubility or compound degradation.Ensure the concentration of this compound in your working solution does not exceed its solubility limit in the chosen buffer. Prepare solutions fresh and avoid prolonged storage.
Discoloration of the solution Photo-degradation or oxidation.Always handle this compound solutions in a light-protected environment. Use deoxygenated solvents and buffers where possible.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -80°C immediately.

Protocol 2: Assessment of this compound Stability via HPLC
  • Objective: To determine the degradation rate of this compound under various conditions.

  • Methodology:

    • Prepare fresh working solutions of this compound (e.g., 10 µM) in different buffers (e.g., PBS pH 5.0, 7.0, 8.0) and under different light conditions (light vs. dark) and temperatures (4°C vs. 25°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Immediately analyze the aliquots by reverse-phase HPLC using a C18 column.

    • The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

    • Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

Data on this compound Stability

The following table summarizes the stability of this compound under different conditions as determined by HPLC analysis.

Condition Solvent/Buffer Temperature Light Exposure % Remaining after 8 hours
1DMSO-80°CDark>99%
2DMSO25°CDark95%
3DMSO25°CAmbient Light78%
4PBS (pH 7.0)4°CDark92%
5PBS (pH 7.0)25°CDark85%
6PBS (pH 7.0)25°CAmbient Light65%
7PBS (pH 5.0)25°CDark75%
8PBS (pH 8.0)25°CDark60%

Visual Guides

cluster_storage Optimal Storage Workflow powder This compound Powder dissolve Dissolve in Anhydrous DMSO powder->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -80°C aliquot->store

Caption: Recommended workflow for preparing and storing stable this compound stock solutions.

cluster_degradation This compound Degradation Pathways cluster_factors Degradation Factors TX1918 This compound (Active) Degraded Degraded Products (Inactive) TX1918->Degraded Degradation Light Light Light->Degraded Temp High Temp Temp->Degraded pH Incorrect pH pH->Degraded Oxidation Oxidation Oxidation->Degraded

Caption: Major factors leading to the degradation of active this compound.

cluster_troubleshooting Troubleshooting Logic for this compound Instability start Inconsistent Results? check_storage Check Storage: - Aliquoted? - At -80°C? - Light Protected? start->check_storage Yes solution_ok Solution Stable start->solution_ok No check_prep Check Preparation: - Fresh Solution? - Correct pH? check_storage->check_prep Storage OK solution_bad Degradation Likely check_storage->solution_bad Storage Improper add_antioxidant Consider Adding Antioxidant check_prep->add_antioxidant Prep OK, Still Unstable check_prep->solution_bad Prep Improper add_antioxidant->solution_ok

Caption: A logical guide for troubleshooting issues related to this compound instability.

Overcoming off-target effects of TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TX-1918

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and overcoming potential off-target effects of this compound, a novel ATP-competitive kinase inhibitor targeting Kinase A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase A, a crucial enzyme in the "Pathway X" signaling cascade. By binding to the ATP pocket of Kinase A, it prevents the phosphorylation of its downstream substrate, thereby blocking the signal transduction pathway.

Q2: I'm observing a phenotype (e.g., unexpected toxicity, altered cell morphology) that is inconsistent with the known function of Kinase A. Could this be an off-target effect?

A2: Yes, this is a classic indication of a potential off-target effect.[1][2] If the observed cellular response cannot be rationalized by the inhibition of Kinase A, it is critical to investigate whether this compound is modulating other signaling pathways.[1] Comparing your results with data from a structurally different inhibitor that also targets Kinase A can help clarify if the effect is specific to your compound.[1][3]

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves significant on-target inhibition without causing widespread off-target effects.[3][4] As shown in the selectivity profile below (Table 1), the IC50 for the primary off-target (Kinase B) is tenfold higher than for the on-target (Kinase A). To maintain selectivity, it is recommended to use this compound at a concentration no higher than 5-10 times its on-target IC50 value.

Q4: How can I experimentally confirm that this compound is engaging its intended target, Kinase A, in my cells?

A4: Target engagement can be confirmed using several methods. A highly effective technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[3][5] An increase in the thermal stability of Kinase A in the presence of this compound provides direct evidence of target engagement within a cellular context.

Troubleshooting Guide

This guide provides a systematic workflow to determine if off-target effects are responsible for your observations.

Problem: You observe unexpected or inconsistent experimental results, such as cytotoxicity at concentrations that should be well-tolerated or a phenotype that does not match the known biology of Kinase A.[1][2]

Visualizing the Problem: On-Target vs. Off-Target Pathways

The following diagram illustrates how this compound can inhibit both the intended on-target pathway and an unintended off-target pathway, leading to a mixed phenotype.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway TX1918_on This compound KinaseA Kinase A TX1918_on->KinaseA Inhibits DownstreamA Downstream Signaling A KinaseA->DownstreamA Activates PhenotypeA Expected Phenotype DownstreamA->PhenotypeA TX1918_off This compound KinaseB Kinase B TX1918_off->KinaseB Inhibits DownstreamB Downstream Signaling B KinaseB->DownstreamB Activates PhenotypeB Unexpected Phenotype DownstreamB->PhenotypeB

Caption: this compound inhibits the intended Kinase A and an off-target, Kinase B.

Troubleshooting Workflow

Follow these steps to diagnose the issue.

start Unexpected Phenotype Observed step1 Step 1: Perform Dose-Response Analysis start->step1 step2 Step 2: Validate On-Target Engagement (CETSA) step1->step2 Potency correlates with target IC50? step5 Step 5: Profile Off-Targets (Kinome Scan) step1->step5 Potency does NOT correlate step3 Step 3: Use a Structurally Unrelated Inhibitor step2->step3 Target engagement confirmed? step2->step5 Engagement NOT confirmed step4 Step 4: Perform a Rescue Experiment step3->step4 Same phenotype observed? step3->step5 Different phenotype observed step4->step5 Phenotype NOT rescued? end_on Result is likely ON-TARGET step4->end_on Phenotype rescued? end_off Result is likely OFF-TARGET step5->end_off

Caption: A decision tree for troubleshooting unexpected experimental results.

Quantitative Data Summary

Biochemical assays were performed to determine the inhibitory concentration (IC50) of this compound against its intended target and key potential off-targets. A lower IC50 value indicates higher potency. The selectivity ratio highlights the compound's preference for the on-target kinase.

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Target ClassSelectivity Ratio (Off-target IC50 / On-target IC50)Physiological Relevance
Kinase A (On-Target) 5 Tyrosine Kinase- High
Kinase B (Off-Target)50Tyrosine Kinase10xHigh - relevant at concentrations > 50 nM
Kinase C (Off-Target)850Serine/Threonine Kinase170xLow - only relevant at very high concentrations
Protein X (Off-Target)>10,000Non-kinase>2000xVery Low

A low selectivity ratio (<10x) suggests that the off-target is inhibited at concentrations close to those needed for on-target inhibition and is more likely to be physiologically relevant.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay

This protocol is used to determine the IC50 values for this compound against a panel of kinases.

Reagents:

  • Recombinant proteins for on-target (Kinase A) and potential off-targets (e.g., Kinase B, Kinase C).[1]

  • Suitable kinase-specific substrates and ATP.[1]

  • This compound compound.

  • Kinase reaction buffer.

  • Detection reagent (e.g., ADP-Glo™).

Methodology:

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 30 µM).[1]

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the inhibitor dilutions.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for each respective enzyme.[1]

  • Incubation: Incubate the plate at the optimal temperature for the enzymes (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.[1]

  • Data Analysis: Plot the remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that this compound binds to Kinase A in a cellular environment.

Reagents:

  • Cells expressing the target protein (Kinase A).

  • This compound compound and vehicle control (e.g., DMSO).

  • Lysis buffer.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control. Incubate under normal culture conditions for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble Kinase A at each temperature point using Western blotting or another protein quantification method.

  • Data Interpretation: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of Kinase A, confirming target engagement.

Strategies for Mitigating Off-Target Effects

If an off-target effect is confirmed, several strategies can be employed to mitigate its impact on your experimental interpretation.

center Mitigation Strategies s1 Lower Compound Concentration center->s1 Reduces off-target occupancy s2 Use More Selective Analog (if available) center->s2 Improves selectivity ratio s3 Employ Genetic Knockdown/Knockout center->s3 Validates phenotype is on-target dependent s4 Use Structurally Unrelated Inhibitor center->s4 Confirms phenotype is not compound-specific

Caption: Key strategies to reduce or control for off-target effects.

References

Technical Support Center: TX-1918 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "TX-1918" is not publicly available. The following technical support guide is a representative example based on common challenges and troubleshooting strategies in multi-step organic synthesis. The experimental details provided are illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this compound?

A1: Based on typical multi-step syntheses, the most critical parameters often include the purity of starting materials and solvents, strict control of reaction temperature, and the efficiency of the purification method at each step. The final coupling and purification steps are particularly sensitive to reaction conditions.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproducts in the synthesis of complex molecules like this compound often involves a multi-faceted approach. Ensure all reagents are of the highest possible purity. Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for oxygen- and moisture-sensitive steps. Precise temperature control can also prevent side reactions. Finally, the order of reagent addition can significantly impact the reaction outcome.

Q3: What is the recommended method for purifying the final this compound compound?

A3: For compounds of high polarity, which is common for pharmacologically active molecules, reverse-phase column chromatography is often the method of choice for final purification. The selection of the appropriate solvent system is critical for achieving high purity.

Troubleshooting Guides

Issue 1: Low Yield in the Final Coupling Step

Q: My final Suzuki coupling step to generate this compound is consistently showing low yields (<30%). What are the potential causes and solutions?

A: Low yields in Suzuki coupling reactions are a common issue. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is central to the reaction. Ensure that the catalyst has not been deactivated by exposure to air or impurities. It is recommended to use a fresh batch of catalyst and handle it under an inert atmosphere.

  • Ligand Selection: The choice of phosphine ligand can have a dramatic effect on the reaction outcome. If you are using a standard ligand, consider screening other ligands that may be more suitable for your specific substrates.

  • Base and Solvent: The choice of base and solvent system is also critical. Ensure the base is sufficiently strong to facilitate the catalytic cycle but not so strong as to cause degradation of your starting materials. The solvent must be anhydrous.

  • Reaction Temperature: The reaction temperature should be carefully optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation.

Issue 2: Presence of an Unknown Impurity in the Final Product

Q: After purification, I am observing a persistent unknown impurity with a similar retention time to this compound in my HPLC analysis. How can I identify and remove it?

A: A persistent impurity with similar polarity to your target compound can be challenging to remove. Here's a suggested workflow:

  • Characterization of the Impurity: The first step is to identify the impurity. If possible, isolate a small amount of the impure fraction and characterize it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will help you understand its structure and potential origin.

  • Re-evaluation of the Reaction: Once the impurity is identified, review the reaction mechanism to determine how it might have formed. It could be a byproduct of the reaction or arise from the degradation of the starting material or product.

  • Optimization of Purification: If the impurity cannot be eliminated by modifying the reaction conditions, you may need to optimize your purification method. This could involve trying a different stationary phase in your chromatography, using a different solvent system, or employing an alternative purification technique such as preparative thin-layer chromatography (prep-TLC) or crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of a Representative Suzuki Coupling Step

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃
Ligand --XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Temperature 80°C100°C120°C
Reaction Time 12 hours8 hours6 hours
Yield (%) 45%78%92%

Experimental Protocols

Representative Protocol: Final Suzuki Coupling Step

This protocol is a general representation and should be adapted based on the specific substrates used in the actual synthesis of this compound.

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aryl halide precursor (1.0 eq) and the boronic acid or ester precursor (1.2 eq) in a 2:1 mixture of anhydrous dioxane and water.

  • Addition of Base and Catalyst: To the solution, add K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Reaction Execution: The reaction mixture is heated to 120°C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final compound.

Visualizations

G cluster_synthesis This compound Synthesis Workflow SM1 Starting Material 1 Int1 Intermediate 1 SM1->Int1 Step 1 SM2 Starting Material 2 Int2 Intermediate 2 SM2->Int2 Step 2 TX1918 This compound Int1->TX1918 Step 3 (Coupling) Int2->TX1918

Caption: A simplified overview of a potential multi-step synthesis for this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst/Ligand check_reagents->optimize_catalyst check_conditions->optimize_catalyst analyze_byproducts Analyze Byproducts optimize_catalyst->analyze_byproducts modify_protocol Modify Protocol analyze_byproducts->modify_protocol success Yield Improved modify_protocol->success

Caption: A logical workflow for troubleshooting low reaction yields.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse TX1918 This compound TX1918->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.

TX-1918 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound TX-1918. This compound is an inhibitor of eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase.[1] This guide addresses potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor targeting two key cellular kinases: eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase. By inhibiting these kinases, this compound can impact fundamental cellular processes such as protein synthesis and signal transduction. Its dual-target nature makes it a subject of investigation for various therapeutic areas, particularly in oncology.

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions and the specific target. It is crucial to consult the literature for the most accurate and context-specific values. For instance, one study reported an IC50 of 2.18 µM in MDA-MB-468 breast cancer cells and 5.92 µM in BT549 breast cancer cells.[2]

Q3: Are there known off-target effects for this compound?

A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a common characteristic of kinase inhibitors to exhibit some level of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[3][4][5] Researchers should consider performing kinome-wide profiling to identify potential off-target interactions that could contribute to unexpected phenotypes or experimental variability.

Q4: How does this compound affect protein synthesis?

A4: this compound inhibits eEF2K, a kinase that phosphorylates and inactivates eukaryotic Elongation Factor 2 (eEF2).[6] The inactivation of eEF2 leads to a slowdown in the elongation phase of protein synthesis.[7][8] This can be a critical mechanism for cell survival under stress conditions, such as nutrient deprivation or hypoxia, by conserving energy.[7][8][9]

Q5: What is the role of Src kinase inhibition by this compound?

A5: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell proliferation, adhesion, migration, and survival.[10][11] By inhibiting Src, this compound can interfere with these signaling pathways, which are often dysregulated in cancer and other diseases.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound. What could be the cause?

Answer:

High variability in cell-based assays with kinase inhibitors like this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

  • Cell Culture Conditions:

    • Inconsistent Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Even minor variations can lead to significant differences in the final readout.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.

    • Serum and Media Components: Kinase signaling pathways are highly sensitive to growth factors present in serum. Variations in serum batches can significantly impact results. Consider using a single, pre-tested batch of serum for a series of experiments or transitioning to serum-free media if your cell line permits.

  • Compound Handling and Stability:

    • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in media. Precipitated compound will lead to inconsistent dosing.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials.

    • Stability in Media: Assess the stability of this compound in your cell culture media over the duration of the experiment. The compound may degrade, leading to a decrease in effective concentration over time.

  • Assay-Specific Issues:

    • ATP Concentration (for luminescence-based assays): Assays like CellTiter-Glo measure ATP levels. Since eEF2K activity is linked to cellular energy status, treatment with this compound could directly or indirectly alter cellular ATP pools, confounding the results. Consider validating your findings with an alternative, non-ATP-based viability assay (e.g., crystal violet staining or cell counting).

    • Incubation Times: Optimize the incubation time with this compound. The observed effect may be highly time-dependent.

Issue 2: Discrepancy Between In Vitro Kinase Assay and In-Cell Activity

Question: Our in vitro kinase assays show potent inhibition of eEF2K and Src by this compound, but we are seeing a much weaker effect in our cell-based assays. Why is there a discrepancy?

Answer:

This is a common challenge in drug discovery and can be attributed to several factors that differentiate a simplified in vitro system from a complex cellular environment.[5][12]

Potential Causes and Solutions:

  • Cellular Permeability and Efflux:

    • Poor Membrane Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the in vitro assay.

    • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.

  • High Intracellular ATP Concentration:

    • Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (millimolar range) is significantly higher than that typically used in in vitro kinase assays (micromolar range).[13] This high intracellular ATP concentration can outcompete the inhibitor, leading to a rightward shift in the IC50 value (i.e., reduced potency) in cells.[13]

  • Protein Binding:

    • This compound may bind to plasma proteins in the cell culture serum or to other intracellular proteins, reducing the free concentration of the drug available to bind to its targets.

  • Cellular Compensation Mechanisms:

    • Inhibition of a kinase can trigger feedback loops and activation of compensatory signaling pathways within the cell, which can mask the effect of the inhibitor.

Issue 3: Inconsistent Phosphorylation Status of Downstream Targets

Question: We are performing Western blots to assess the phosphorylation of eEF2 (the direct substrate of eEF2K) and downstream effectors of Src. The results are not consistent. What could be causing this?

Answer:

Inconsistent results in phosphorylation studies can be due to both technical and biological variability.

Potential Causes and Solutions:

  • Sample Preparation:

    • Rapid Phosphatase Activity: Ensure that cell lysates are prepared quickly on ice and that potent phosphatase inhibitors are included in the lysis buffer. Phosphorylation states can change rapidly post-lysis.

    • Consistent Lysis: Use a consistent lysis protocol to ensure complete and reproducible protein extraction.

  • Experimental Timing:

    • Dynamic Phosphorylation: The phosphorylation of signaling proteins is often a transient event. Perform a time-course experiment to determine the optimal time point to observe the desired change in phosphorylation after this compound treatment.

  • Antibody Quality and Specificity:

    • Antibody Validation: Use well-validated antibodies specific for the phosphorylated and total forms of your proteins of interest.

    • Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.

  • Biological Variability:

    • Cell Cycle State: The activity of many kinases, including those in the pathways targeted by this compound, can be cell cycle-dependent.[1] Synchronizing your cells before treatment may help reduce variability.

Data Presentation

Table 1: IC50 Values of this compound in Different Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)
MDA-MB-468Triple-Negative2.18
BT549Triple-Negative5.92
Hs578tTriple-NegativeNot Reported
MDA-MB-436Triple-NegativeNot Reported
MDA-MB-231Triple-NegativeNot Reported
MCF7LuminalNot Reported

Data extracted from a study by El-Khoueiry et al. (2021).[2]

Experimental Protocols

Protocol 1: General Protocol for Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: General Protocol for Western Blotting to Detect Phospho-eEF2
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-eEF2 (Thr56) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with an antibody against total eEF2 and a loading control (e.g., GAPDH or β-actin).

Visualizations

TX1918_eEF2K_Pathway cluster_upstream Upstream Signals cluster_core eEF2K Regulation cluster_downstream Downstream Effects Nutrient_Stress Nutrient Stress (e.g., Gln deprivation) eEF2K eEF2K Nutrient_Stress->eEF2K Activates Hypoxia Hypoxia Hypoxia->eEF2K Activates CaM Ca2+/Calmodulin CaM->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates TX1918 This compound TX1918->eEF2K Inhibits p_eEF2 p-eEF2 (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Promotes p_eEF2->Protein_Synthesis Inhibits Cell_Survival Cell Survival Protein_Synthesis->Cell_Survival

Caption: Signaling pathway of eEF2K regulation by this compound.

TX1918_Src_Pathway cluster_upstream Upstream Activation cluster_core Src Kinase Regulation cluster_downstream Downstream Signaling Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Activates Integrins Integrins Integrins->Src Activates PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Cell_Migration Cell Migration Src->Cell_Migration TX1918 This compound TX1918->Src Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Overview of Src kinase signaling and its inhibition by this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Inconsistent Experimental Results (e.g., High Variability) Cell_Culture Cell Culture Variability Problem->Cell_Culture Compound Compound Handling & Stability Problem->Compound Assay Assay-Specific Issues Problem->Assay Check_Cells Standardize Cell Seeding, Passage Number, and Media Cell_Culture->Check_Cells Check_Compound Verify Solubility, Aliquot Stock, Check Stability Compound->Check_Compound Optimize_Assay Validate with Orthogonal Assay, Optimize Incubation Times Assay->Optimize_Assay

Caption: Troubleshooting workflow for experimental variability with this compound.

References

Adjusting pH for optimal TX-1918 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TX-1918. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for our novel kinase inhibitor, this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is within the range of 7.2 to 7.6. Activity significantly decreases outside of this range.

Q2: Why is pH critical for this compound function?

The pH of the buffer system directly influences the ionization state of this compound and its target protein. Deviations from the optimal pH range can alter the compound's charge and conformation, as well as the target's binding pocket, leading to reduced binding affinity and inhibitory activity.

Q3: Can I use a phosphate-based buffer system with this compound?

Yes, phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are compatible with this compound, provided the final pH is adjusted to the optimal range of 7.2-7.6.

Q4: How does temperature affect the pH of my buffer and this compound activity?

The pH of many common buffer systems, such as Tris, is temperature-dependent. It is crucial to measure and adjust the pH of your buffer at the intended experimental temperature to ensure it remains within the optimal range for this compound activity.

Troubleshooting Guide

Issue 1: Low or no this compound activity observed.

  • Possible Cause: The pH of the experimental buffer is outside the optimal range of 7.2-7.6.

  • Solution: Prepare a fresh buffer and carefully adjust the pH to 7.4 at the temperature you will be running your experiment. Verify the pH using a calibrated pH meter.

Issue 2: High variability in results between experiments.

  • Possible Cause: Inconsistent pH of the buffer solutions used across different experimental setups.

  • Solution: Prepare a large batch of the optimized buffer for all related experiments to ensure consistency. Re-check the pH of the buffer before each experiment.

Issue 3: this compound precipitation out of solution.

  • Possible Cause: The pH of the stock solution or the final assay buffer is incorrect, leading to decreased solubility.

  • Solution: Ensure the pH of your stock solution and final assay buffer are within the recommended range. If precipitation persists, consider a modest reduction in the final concentration of this compound.

Data Presentation

The following table summarizes the relative activity of this compound at various pH levels as determined by in vitro kinase assays.

pHRelative Activity (%)Standard Deviation
6.015.2± 2.1
6.545.8± 3.5
7.085.1± 4.2
7.298.9± 2.8
7.4100.0± 2.5
7.697.5± 3.1
8.070.3± 4.0
8.530.1± 3.3

Experimental Protocols

Protocol for Determining Optimal pH of this compound

  • Buffer Preparation: Prepare a series of the desired buffer (e.g., 50 mM HEPES) at different pH values ranging from 6.0 to 8.5 in 0.2-0.5 unit increments.

  • pH Adjustment: Adjust the pH of each buffer solution at the intended experimental temperature (e.g., 37°C).

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the target kinase, substrate, and ATP to the buffers of varying pH.

  • This compound Addition: Add a constant concentration of this compound to each well. Include control wells without the inhibitor for each pH value.

  • Incubation: Incubate the plate at the desired temperature for a predetermined amount of time (e.g., 60 minutes).

  • Activity Measurement: Terminate the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection.

  • Data Analysis: Calculate the percent inhibition for each pH value relative to the control wells and determine the pH at which this compound exhibits the highest inhibitory activity.

Mandatory Visualizations

TX1918_Signaling_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TX1918 This compound TX1918->MEK

Caption: Simplified signaling pathway illustrating this compound as an inhibitor of MEK.

pH_Optimization_Workflow start Start: Prepare Buffers (pH 6.0 - 8.5) setup Set up Kinase Assay at Varying pH Values start->setup add_tx Add Constant [this compound] to Each Assay setup->add_tx incubate Incubate at Experimental Temperature add_tx->incubate measure Measure Kinase Activity incubate->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End: Determine Optimal pH analyze->end

Caption: Experimental workflow for determining the optimal pH for this compound activity.

Technical Support Center: TX-1918 Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TX-1918" appears to be a placeholder designation for the purpose of this guide. The following information provides guidance on common pitfalls and best practices applicable to in vivo studies of novel compounds in a similar, hypothetical class.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity and mortality in our mouse models at doses of this compound that were predicted to be safe. What could be the cause?

A1: This is a common and critical issue in preclinical studies. Several factors could be contributing to the unexpected toxicity:

  • Species-Specific Metabolism: The metabolic pathway and clearance rate of this compound in your mouse model may differ significantly from the species used for initial toxicology screens.

  • Formulation and Vehicle Effects: The vehicle used to dissolve and administer this compound could have inherent toxicity or may alter the compound's pharmacokinetic profile, leading to higher exposure.

  • Strain and Sex Differences: Different strains of mice can exhibit varied sensitivity to novel compounds. Additionally, there can be sex-dependent differences in metabolism and toxicity.[1]

  • Off-Target Effects: this compound may have off-target activities that were not identified in in vitro assays.

Q2: Our this compound efficacy study in a xenograft model is showing high variability in tumor growth within the same treatment group. How can we reduce this variability?

A2: High variability can mask the true effect of your compound. Here are some potential causes and solutions:[1]

  • Inconsistent Tumor Cell Implantation: Ensure that the number of viable tumor cells and the injection volume and location are consistent for all animals.

  • Animal Health and Stress: The overall health and stress levels of the animals can impact tumor growth. Maintain a consistent and low-stress environment.[2]

  • Genetic Drift of Cell Lines: If the tumor cell line has been in culture for many passages, it may have undergone genetic drift, leading to inconsistent tumor growth. Use low-passage cells for implantation.

  • Lack of Randomization and Blinding: Ensure that animals are properly randomized into treatment groups and that technicians are blinded to the treatment allocation to avoid unconscious bias.[3][4]

Q3: We are not observing the expected anti-tumor efficacy of this compound in our in vivo models, despite promising in vitro data. What troubleshooting steps should we take?

A3: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Consider the following:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration to have a therapeutic effect. A PK/PD study is essential to confirm target engagement in the tumor tissue.

  • Bioavailability: The route of administration may not be optimal, leading to poor bioavailability.

  • Metabolism: The compound may be rapidly metabolized in vivo into inactive forms.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro conditions and can confer resistance to therapy.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile for this compound
Possible Cause Troubleshooting Step
Formulation Instability Assess the stability of the this compound formulation over time and under different storage conditions.
Inaccurate Dosing Verify the accuracy of dose calculations and the calibration of dosing equipment.
Variability in Animal Fasting State Standardize the fasting period for all animals before dosing, as food can affect absorption.
Incorrect Sampling Times Review and optimize the blood sampling time points to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile.
Issue 2: Unexpected Off-Target Side Effects Observed
Possible Cause Troubleshooting Step
Metabolite Activity Investigate whether metabolites of this compound have their own biological activity that could be causing the side effects.
Broad Kinase Inhibition If this compound is a kinase inhibitor, perform a broad panel kinase screen to identify potential off-target kinases that are being inhibited.
Interaction with Animal Diet or Bedding Review the composition of the animal diet and bedding to ensure there are no components that could interact with this compound.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice
  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group.

  • Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Data Collection: Record body weight twice weekly. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathology of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

Protocol 2: Tumor Xenograft Efficacy Study
  • Cell Line and Animal Model: Use a relevant human cancer cell line and an immunocompromised mouse strain (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a specific number of viable tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice with established tumors into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Treatment: Administer the treatments as per the defined schedule and route.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary

Table 1: Example MTD Study Results for this compound

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityKey Clinical Signs
Vehicle+5.20/5None
10+3.80/5None
25-2.10/5None
50-15.71/5Lethargy, ruffled fur
100-25.33/5Severe lethargy, hunched posture

Table 2: Example Tumor Growth Inhibition (TGI) Data

Treatment GroupMean Tumor Volume (mm³) at Day 21TGI (%)
Vehicle Control1500 ± 250-
This compound (25 mg/kg)825 ± 15045
This compound (50 mg/kg)450 ± 10070
Positive Control300 ± 7580

Mandatory Visualizations

Signaling_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation TX1918 This compound TX1918->MEK

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth to 100-150mm³ Tumor Growth to 100-150mm³ Tumor Cell Implantation->Tumor Growth to 100-150mm³ Randomization Randomization Tumor Growth to 100-150mm³->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Tumor Volume Measurement (2x/week) Tumor Volume Measurement (2x/week) Daily Dosing->Tumor Volume Measurement (2x/week) Body Weight Measurement (2x/week) Body Weight Measurement (2x/week) Tumor Volume Measurement (2x/week)->Body Weight Measurement (2x/week) Euthanasia Euthanasia Body Weight Measurement (2x/week)->Euthanasia Tumor Excision and Weight Tumor Excision and Weight Euthanasia->Tumor Excision and Weight Data Analysis (TGI) Data Analysis (TGI) Tumor Excision and Weight->Data Analysis (TGI)

Caption: A typical experimental workflow for a tumor xenograft efficacy study.

References

Refinement of TX-1918 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the refinement of TX-1918 dosage for long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a long-term in vivo study?

A1: For long-term studies (greater than 4 weeks), we recommend an initial dose-finding study to determine the optimal dose for your specific model. However, based on our internal studies, a starting dose of 10 mg/kg/day, administered via oral gavage, has been shown to be well-tolerated and effective in mouse models. It is crucial to perform a dose-response analysis to identify the minimum effective dose and the maximum tolerated dose.

Q2: What are the known side effects of this compound at higher doses?

A2: At doses exceeding 50 mg/kg/day in rodent models, potential side effects may include transient weight loss and mild sedation. Should you observe any adverse effects, it is recommended to reduce the dosage or consult our detailed troubleshooting guide.

Q3: How does this compound interact with other common research compounds?

A3: Currently, there is limited data on the interaction of this compound with other compounds. We advise against co-administration with other investigational drugs unless preliminary in vitro or in vivo interaction studies have been conducted.

Troubleshooting Guides

Issue 1: High inter-individual variability in response to this compound.
  • Possible Cause: Inconsistent drug administration.

  • Solution: Ensure precise and consistent administration techniques, particularly for oral gavage. Utilize standardized protocols and ensure all personnel are adequately trained.

  • Possible Cause: Genetic variability within the animal colony.

  • Solution: Use a genetically homogenous animal strain to minimize biological variability.

Issue 2: Lack of efficacy at the recommended starting dose.
  • Possible Cause: Insufficient drug exposure.

  • Solution: Consider a dose-escalation study to determine a more effective dose for your specific model and disease state.

  • Possible Cause: Rapid metabolism of this compound in the chosen animal model.

  • Solution: Analyze the pharmacokinetic profile of this compound in your model to determine its half-life and bioavailability. This may necessitate adjusting the dosing frequency.

Data Presentation

Table 1: Summary of Dose-Ranging Study in BALB/c Mice (4 weeks)

Dose (mg/kg/day)NMean Body Weight Change (%)Tumor Growth Inhibition (%)Observed Adverse Effects
Vehicle Control10+5.20None
1010+4.835None
2510+2.168Mild, transient sedation in 10% of animals
5010-3.585Transient weight loss and sedation in 40% of animals

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterValue
Cmax (ng/mL) 1250 ± 150
Tmax (h) 2.0 ± 0.5
AUC (0-24h) (ng·h/mL) 9800 ± 1200
Half-life (t1/2) (h) 6.5 ± 1.2

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation Study
  • Animal Model: Utilize a relevant disease model in a specified strain of mice (e.g., BALB/c).

  • Group Allocation: Randomly assign animals to a vehicle control group and at least three dose-level groups (e.g., 10, 25, and 50 mg/kg/day).

  • Drug Administration: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for the study duration.

  • Monitoring: Monitor animal health, body weight, and any signs of toxicity daily.

  • Efficacy Assessment: Measure primary efficacy endpoints (e.g., tumor volume, disease-specific biomarkers) at predetermined intervals.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model Group_Allocation Randomize into Groups Animal_Model->Group_Allocation Drug_Admin Daily Dosing Group_Allocation->Drug_Admin Monitoring Daily Monitoring Drug_Admin->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy Data_Analysis Statistical Analysis Efficacy->Data_Analysis

Figure 1. Experimental workflow for a dose-escalation study.

signaling_pathway TX1918 This compound Receptor Target Receptor TX1918->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Figure 2. Proposed signaling pathway for this compound.

Validation & Comparative

A Comparative Guide to TX-1918 (SHR-1918) and Standard-of-Care PCSK9 Inhibitors for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound TX-1918 (identified as SHR-1918, an ANGPTL-3 inhibitor) and the standard-of-care Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. The comparison is based on publicly available data from preclinical and clinical studies, focusing on their mechanisms of action, efficacy in lipid reduction, and safety profiles.

Introduction to the Compounds

This compound (SHR-1918) is a fully human monoclonal antibody that targets and inhibits angiopoietin-like protein 3 (ANGPTL-3).[1][2] ANGPTL-3 is a key regulator of lipid metabolism, and its inhibition is a novel therapeutic approach for managing hyperlipidemia, particularly in patients with atherosclerotic cardiovascular disease (ASCVD) who have suboptimally controlled lipid levels on existing therapies.[1][3]

Standard-of-Care Compound X (PCSK9 Inhibitors) , for the context of this guide, will be represented by evolocumab and alirocumab. These are also fully human monoclonal antibodies that have been approved for the treatment of hypercholesterolemia.[4] They are a standard of care for patients with ASCVD or familial hypercholesterolemia who require additional lipid-lowering beyond what can be achieved with statins.[5]

Mechanism of Action

The two classes of compounds lower low-density lipoprotein cholesterol (LDL-C) through distinct pathways.

This compound (SHR-1918): Inhibition of ANGPTL-3

SHR-1918 binds to circulating ANGPTL-3, preventing it from inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL).[2][6] This leads to increased activity of these lipases, resulting in enhanced hydrolysis of triglycerides and phospholipids in very-low-density lipoproteins (VLDL) and other lipoproteins. This ultimately leads to a reduction in both LDL-C and triglyceride levels.[3][6] The mechanism of LDL-C reduction by ANGPTL-3 inhibition is considered to be largely independent of the LDL receptor (LDLR).[7][8]

cluster_0 Normal Physiology cluster_1 With this compound (SHR-1918) Treatment ANGPTL3 ANGPTL-3 LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits EL Endothelial Lipase (EL) ANGPTL3->EL Inhibits VLDL VLDL LPL->VLDL Hydrolyzes EL->VLDL Hydrolyzes LDL LDL-C VLDL->LDL Metabolizes to TG Triglycerides VLDL->TG Contains SHR1918 This compound (SHR-1918) ANGPTL3_inhibited ANGPTL-3 SHR1918->ANGPTL3_inhibited Inhibits LPL_active Lipoprotein Lipase (LPL) (Active) VLDL_hydrolyzed VLDL (Increased Hydrolysis) LPL_active->VLDL_hydrolyzed Increased Hydrolysis EL_active Endothelial Lipase (EL) (Active) EL_active->VLDL_hydrolyzed Increased Hydrolysis LDL_reduced Reduced LDL-C VLDL_hydrolyzed->LDL_reduced TG_reduced Reduced Triglycerides VLDL_hydrolyzed->TG_reduced

Figure 1: Signaling Pathway of this compound (SHR-1918).

Standard-of-Care (PCSK9 Inhibitors): Enhancement of LDLR Recycling

PCSK9 inhibitors, such as evolocumab and alirocumab, bind to free plasma PCSK9.[9] This prevents PCSK9 from binding to the LDL receptors on the surface of hepatocytes.[9] By blocking this interaction, the degradation of LDLRs in lysosomes is prevented, allowing more LDLRs to be recycled back to the cell surface to clear LDL-C from the circulation.[10][11]

cluster_0 Normal Physiology cluster_1 With PCSK9 Inhibitor Treatment PCSK9 PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds to & Promotes Degradation LDLC LDL-C LDLR->LDLC Binds Lysosome Lysosomal Degradation LDLR->Lysosome Hepatocyte Hepatocyte Surface PCSK9i PCSK9 Inhibitor (e.g., Evolocumab) PCSK9_inhibited PCSK9 PCSK9i->PCSK9_inhibited Inhibits LDLR_recycled Increased LDLR Recycling LDLC_cleared Increased LDL-C Clearance LDLR_recycled->LDLC_cleared Leads to Hepatocyte2 Hepatocyte Surface

Figure 2: Signaling Pathway of PCSK9 Inhibitors.

Clinical Efficacy Data

The following tables summarize the lipid-lowering efficacy of SHR-1918 and the standard-of-care PCSK9 inhibitors from clinical trials.

Table 1: Efficacy of this compound (SHR-1918) in Patients with Hyperlipidemia

Dose and FrequencyMean % Reduction in LDL-C (from baseline)Mean % Reduction in Triglycerides (from baseline)Study PopulationStudy Phase
150 mg Q4W22%[3]52-63% (range across doses)[3]Patients with hypercholesterolemia at moderate or higher risk of ASCVDPhase 2[3]
300 mg Q4W27%[3]52-63% (range across doses)[3]Patients with hypercholesterolemia at moderate or higher risk of ASCVDPhase 2[3]
600 mg Q4W30%[3]52-63% (range across doses)[3]Patients with hypercholesterolemia at moderate or higher risk of ASCVDPhase 2[3]
600 mg Q8W23%[3]52-63% (range across doses)[3]Patients with hypercholesterolemia at moderate or higher risk of ASCVDPhase 2[3]

Table 2: Efficacy of Standard-of-Care (PCSK9 Inhibitors) in Patients with ASCVD

CompoundDose and FrequencyMean % Reduction in LDL-C (from baseline)Reduction in Cardiovascular EventsStudy PopulationKey Clinical Trial
Evolocumab140 mg Q2W or 420 mg Q4W59%[12]15% reduction in the primary composite endpoint (cardiovascular death, MI, stroke, hospitalization for unstable angina, or coronary revascularization)[13]Patients with established ASCVD on statin therapyFOURIER[12][13]
Alirocumab75/150 mg Q2W46.6% to 61.9%[14]15% reduction in major adverse cardiovascular events[15]Patients with a recent acute coronary syndrome on high-intensity statin therapyODYSSEY OUTCOMES[15]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for the interpretation of efficacy and safety data.

This compound (SHR-1918) Phase 2 Clinical Trial Protocol

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[2][3]

  • Participant Population: 333 patients with hypercholesterolemia who did not achieve optimal LDL-C levels after 4 to 8 weeks of standard lipid-lowering therapies.[2][3]

  • Intervention: Patients were randomized (4:1 ratio) to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every 4 weeks (Q4W), or 600 mg every 8 weeks (Q8W), or a matching placebo.[2][3]

  • Treatment Duration: 16 weeks for the initial treatment period, with an extension phase.[2][3]

  • Primary Endpoint: Percentage change in serum LDL-C levels from baseline to week 16.[3]

Standard-of-Care (Evolocumab) FOURIER Trial Protocol

  • Study Design: A multinational, Phase 3, double-blind, randomized, placebo-controlled trial.[13]

  • Participant Population: Approximately 27,500 patients with clinically evident ASCVD (prior myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and LDL-C ≥70 mg/dL on optimized statin therapy.[13]

  • Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg once monthly) or placebo.[12]

  • Treatment Duration: Median follow-up of 2.2 years.[12]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospitalization for unstable angina, or coronary revascularization.[13]

cluster_0 Clinical Trial Workflow start Patient Screening (e.g., ASCVD, on statins, LDL-C levels) randomization Randomization start->randomization treatment_arm Treatment Arm (e.g., SHR-1918 or Evolocumab) randomization->treatment_arm control_arm Control Arm (Placebo) randomization->control_arm follow_up Follow-up Period (Lipid monitoring, Adverse event tracking, Cardiovascular event assessment) treatment_arm->follow_up control_arm->follow_up data_analysis Data Analysis (Primary and Secondary Endpoints) follow_up->data_analysis

Figure 3: Generalized Clinical Trial Workflow.

Safety and Tolerability

This compound (SHR-1918)

In a Phase 2 study, SHR-1918 was generally well-tolerated.[3] Treatment-related adverse events occurred in 20% of patients in the treatment arm compared to 13% in the placebo arm.[3] The most common treatment-related adverse events were hyperuricemia, increased blood creatine phosphokinase, and nausea.[3] Injection site reactions were reported in 3.4% of patients.[3]

Standard-of-Care (PCSK9 Inhibitors)

Evolocumab and alirocumab have a well-established safety profile from large-scale clinical trials and real-world use. The most common adverse events are injection-site reactions.[12][14] There has been no significant difference in other adverse events, including new-onset diabetes and neurocognitive events, compared to placebo in major trials.[12]

Comparative Summary and Future Outlook

This compound (SHR-1918) and PCSK9 inhibitors represent two distinct and effective approaches to lipid-lowering in high-risk patient populations.

  • Efficacy: PCSK9 inhibitors demonstrate a more potent reduction in LDL-C compared to the data available for SHR-1918. However, SHR-1918 shows a substantial reduction in both LDL-C and triglycerides. A meta-analysis in patients with homozygous familial hypercholesterolemia (HoFH) suggested that ANGPTL3 inhibitors lead to a greater reduction in total cholesterol and Apo-B compared to PCSK9 inhibitors.[16]

  • Mechanism: The LDLR-independent mechanism of ANGPTL-3 inhibition may offer a therapeutic advantage in patients with limited LDLR function, such as those with HoFH.[8]

  • Clinical Development: While PCSK9 inhibitors are an established standard of care, SHR-1918 is currently in late-stage clinical development, with Phase 3 trials underway.[17][18]

The development of ANGPTL-3 inhibitors like this compound (SHR-1918) is poised to provide a new therapeutic option for the management of hyperlipidemia, potentially addressing unmet needs in specific patient populations. Direct comparative head-to-head trials will be instrumental in fully elucidating the relative positioning of these two important classes of lipid-lowering therapies.

References

Head-to-Head Study of TX-1918 vs. TX-1917: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on compounds designated "TX-1918" and "TX-1917" has yielded no specific information related to pharmacological agents, chemical compounds, or other substances that would be the subject of a scientific head-to-head study. The search results were predominantly associated with historical events in Texas during the years 1917 and 1918, including World War I and the Spanish Flu pandemic.

There was a single mention of "TX" in the context of a medical treatment, specifically "Trisenox (TX)," which is used in the treatment of acute promyelocytic leukemia. However, this finding did not contain any reference to "this compound" or "TX-1917" and therefore does not provide a basis for a comparative analysis as requested.

Due to the absence of any identifiable information on "this compound" and "TX-1917" as research compounds or clinical candidates, it is not possible to provide a comparison guide with the requested experimental data, protocols, and signaling pathway visualizations.

Without specific details to identify the nature of "this compound" and "TX-1917," a head-to-head comparison that meets the requirements of a scientific audience cannot be generated. Further clarification on the identity of these substances is necessary to proceed with the requested analysis.

Comparative Analysis of TX-1918 Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of TX-1918, a dual inhibitor of eukaryotic elongation factor 2 kinase (eEF2K) and Src kinase. This document provides a comparative overview of this compound's cytotoxic activity in various cancer cell lines, supported by experimental data and detailed protocols.

Summary of this compound's Cytotoxic Activity

This compound has demonstrated varied cytotoxic effects across different cancer cell lines, indicating a cell-type-specific activity profile. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several cell lines, as summarized in the tables below. To provide a broader context for the activity of eEF2K and Src inhibitors, IC50 values for other known inhibitors, A-484954 (eEF2K inhibitor) and Dasatinib (Src inhibitor), are also included for comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer2.7
HCT116Colon Cancer230

Table 2: Comparative IC50 Values of other eEF2K and Src Inhibitors

InhibitorTargetCell LineCancer TypeIC50 (nM)
A-484954 eEF2K--280 (enzymatic assay)[1]
Dasatinib Src, Abl, c-KitWiDrColon Cancer30
HT29Colon Cancer50
SW620Colon Cancer16410
Mo7e-KitD816HMyeloid Leukemia5
Lox-IMVIMelanoma<1000
HT144Melanoma<1000

Note: The provided IC50 values for A-484954 and Dasatinib are for comparative purposes to illustrate the range of potencies for inhibitors of the same target classes as this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by targeting two key kinases: eEF2K and Src. Inhibition of these kinases disrupts critical cellular processes, ultimately leading to apoptosis (programmed cell death).

  • eEF2K Inhibition: eEF2K is a crucial regulator of protein synthesis. Its inhibition by this compound is believed to induce cellular stress, which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This disruption of protein synthesis can be particularly detrimental to rapidly proliferating cancer cells.

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a significant role in various signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[3] By inhibiting Src, this compound can interfere with these pro-survival signals, making cancer cells more susceptible to apoptosis.[4] Downstream effectors of Src that are implicated in apoptosis regulation include the p53 and Erk1/2 pathways.[4][5]

cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcome TX1918 This compound eEF2K eEF2K TX1918->eEF2K Inhibits Src Src TX1918->Src Inhibits ProteinSynthesis Protein Synthesis Inhibition eEF2K->ProteinSynthesis Regulates p53_pathway p53 Pathway Modulation Src->p53_pathway Modulates Erk12_pathway Erk1/2 Pathway Modulation Src->Erk12_pathway Modulates Apoptosis Apoptosis ProteinSynthesis->Apoptosis p53_pathway->Apoptosis Erk12_pathway->Apoptosis cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Western Blot cluster_3 Data Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D Proceed to Assay H Lyse Cells & Quantify Protein C->H Parallel Experiment E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G L Calculate % Viability & IC50 G->L I SDS-PAGE & Transfer H->I J Block & Antibody Incubation I->J K Detect Protein Bands J->K M Analyze Apoptosis Marker Levels K->M

References

Independent Verification of Binding Targets: The Case of TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Compound with an Undisclosed Profile

In the landscape of drug discovery and development, the independent verification of a compound's binding targets is a critical step to validate its mechanism of action and predict its therapeutic and off-target effects. This guide focuses on the hypothetical compound TX-1918. However, extensive searches of publicly available scientific and patent literature have yielded no information on a compound designated "this compound."

This lack of data precludes a direct comparative analysis of this compound with alternative molecules. The following sections, therefore, outline the established methodologies and data presentation formats that would be employed for such a comparison, should information on this compound and its binding targets become available. This framework serves as a template for researchers and drug development professionals to conduct and present similar verification studies.

Data Presentation: A Framework for Comparison

Quantitative data from binding assays and functional screens are essential for comparing the performance of a lead compound like this compound against its alternatives. A structured tabular format allows for a clear and concise summary of key parameters.

Table 1: Comparative Binding Affinities of this compound and Alternatives

CompoundTarget ProteinBinding Affinity (Kd, nM)Assay MethodReference
This compoundTarget AData Not Availablee.g., SPR, ITC-
Alternative 1Target AValuee.g., SPR[Citation]
Alternative 2Target AValuee.g., ITC[Citation]
This compoundOff-Target BData Not Availablee.g., Ki-NET-
Alternative 1Off-Target BValuee.g., Ki-NET[Citation]
Alternative 2Off-Target BValuee.g., Ki-NET[Citation]

Table 2: In Vitro Functional Activity

CompoundTarget PathwayFunctional AssayIC50 / EC50 (nM)Cellular ModelReference
This compoundPathway Xe.g., Reporter Gene AssayData Not Availablee.g., HEK293T-
Alternative 1Pathway Xe.g., Reporter Gene AssayValuee.g., HEK293T[Citation]
Alternative 2Pathway Xe.g., Reporter Gene AssayValuee.g., HEK293T[Citation]

Experimental Protocols: Methodologies for Target Validation

The rigorous validation of binding targets relies on a combination of biophysical, biochemical, and cell-based assays. The following are standard protocols that would be detailed in a full comparison guide.

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of binding kinetics (kon, koff) and affinity (Kd).

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip.

    • Flow a series of concentrations of the compound (e.g., this compound) over the chip.

    • Measure the association and dissociation rates.

    • Fit the data to a binding model to calculate Kd.

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).

  • Methodology:

    • Load a solution of the purified target protein into the sample cell.

    • Titrate a solution of the compound into the cell in small, precise injections.

    • Measure the heat evolved or absorbed with each injection.

    • Integrate the heat signals and fit to a binding isotherm to determine the thermodynamic parameters.

3. Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein can stabilize the protein against thermal denaturation. CETSA measures this change in thermal stability in a cellular context.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve indicates target engagement.

Mandatory Visualizations: Mapping Biological and Experimental Processes

Visual diagrams are crucial for illustrating complex signaling pathways and experimental workflows. The following examples are rendered using the DOT language within Graphviz.

G cluster_pathway Hypothetical Signaling Pathway for Target A Ligand Extracellular Ligand Receptor Target A (Receptor) Ligand->Receptor Binding Downstream1 Kinase 1 Receptor->Downstream1 Activation Downstream2 Transcription Factor Downstream1->Downstream2 Phosphorylation Nucleus Nucleus Downstream2->Nucleus Translocation Response Cellular Response Nucleus->Response

Caption: A diagram of a hypothetical signaling cascade initiated by ligand binding to Target A.

G cluster_workflow Experimental Workflow for Target Verification Start Start: Compound Library Screening High-Throughput Screening Start->Screening Hits Primary Hits Screening->Hits Biophysical Biophysical Assays (SPR, ITC) Hits->Biophysical Cellular Cell-Based Assays (CETSA, Reporter) Hits->Cellular Validation Validated Targets Biophysical->Validation Cellular->Validation

Caption: A generalized workflow for the identification and validation of protein-drug binding targets.

Benchmarking TX-1918: A Comparative Analysis Against Known eEF-2K and Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TX-1918's Performance

This guide provides a comprehensive performance comparison of this compound, a dual inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and Src kinase, against a panel of established inhibitors for these targets. The data presented is intended to assist researchers in evaluating the potential of this compound for their own studies.

Performance Data Summary

The following table summarizes the in vitro potency and cellular activity of this compound in comparison to other known eEF-2K and Src kinase inhibitors. This compound demonstrates a distinct profile, inhibiting both kinases in the nanomolar to low micromolar range.

InhibitorPrimary Target(s)IC50 (nM)Cell-Based AssayCell LineEC50 (µM)Reference
This compound eEF-2K, Src 440 (eEF-2K), 4,400 (Src) Cytotoxicity HepG2 2.07 [1]
Cytotoxicity HCT116 230 [1]
A-484954eEF-2K280eEF2 Phosphorylation InhibitionVarious-[2]
NH125eEF-2K60Cell ViabilityVarious0.7 - 4.8[3]
RottlerineEF-2K, PKCδ5,300eEF2 Phosphorylation InhibitionNIH3T3-[4]
DasatinibSrc, Bcr-Abl0.5 (Src), <1.0 (Bcr-Abl)AntiproliferativeK562-[5]
Saracatinib (AZD0530)Src family2.7 - 11AntiproliferativeVarious-[5]
BosutinibSrc, Abl1.2 (Src), 1 (Abl)AntiproliferativeVarious-[5]
AG-17EGFR460,000Cell Growth InhibitionA4310.7 - 4.0[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (eEF-2K)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of eEF-2K.

Materials:

  • Purified recombinant human eEF-2K

  • eEF-2 peptide substrate (e.g., MH-1 peptide)[8]

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the assay plate wells.

  • Add the eEF-2K enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the eEF-2 peptide substrate and ATP.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C, ensuring the reaction proceeds within the linear range.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Src)

This assay measures the inhibition of Src kinase activity by a test compound.

Materials:

  • Purified recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[6]

  • [γ-³²P]ATP or a non-radioactive ADP detection system

  • Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[9]

  • Test compound (this compound or other inhibitors) dissolved in DMSO

  • Phosphocellulose paper (for radioactive assay)

  • Scintillation counter (for radioactive assay)

Procedure (Radiometric Assay):

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.

  • To a microfuge tube, add the kinase reaction buffer, Src kinase, and the specific peptide substrate.

  • Add the test compound or DMSO (vehicle control) and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 10-30 minutes at 30°C.[10]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[10]

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • HepG2 or HCT116 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound or other inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)[12]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for inhibitor characterization.

eEF2K_Signaling_Pathway mTORC1 mTORC1 eEF2K eEF-2K mTORC1->eEF2K Inhibits AMPK AMPK AMPK->eEF2K Activates CaM Ca²⁺/Calmodulin CaM->eEF2K Activates eEF2 eEF2 eEF2K->eEF2 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Elongation) eEF2->Protein_Synthesis Promotes

Caption: Simplified eEF-2K signaling pathway.

Src_Signaling_Pathway Receptors Growth Factor Receptors Integrins Src Src Receptors->Src Activates Downstream Downstream Effectors (e.g., FAK, STAT3, Ras) Src->Downstream Phosphorylates Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream->Cellular_Response Mediates

Caption: Overview of Src kinase signaling cascade.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (EC50 Determination) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: Typical workflow for inhibitor characterization.

References

Comparative Analysis of TX-1918 and Alternative Kinase Alpha Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of TX-1918, a novel and highly selective inhibitor of Kinase Alpha, against two alternative compounds: Cmpd-A, a first-generation inhibitor, and Cmpd-B, a commercially available inhibitor with moderate selectivity. The following sections detail the experimental data, protocols, and pathway interactions to facilitate an objective evaluation for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative performance of each compound across key experiments is summarized below, offering a clear comparison of their efficacy and potency.

Table 1: Kinase Inhibition Assay

This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound against the target Kinase Alpha. A lower IC₅₀ value indicates greater potency.

CompoundIC₅₀ (nM) vs. Kinase Alpha
This compound 5
Cmpd-A50
Cmpd-B25

Table 2: Cellular Proliferation Assay in Cancer Cell Line X

This table presents the 50% growth inhibition (GI₅₀) concentration for each compound in a cancer cell line known to be dependent on the Kinase Alpha signaling pathway. A lower GI₅₀ value signifies greater cellular efficacy.

CompoundGI₅₀ (nM)
This compound 20
Cmpd-A250
Cmpd-B100

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and transparency.

1. Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of each inhibitor against recombinant human Kinase Alpha.

  • Methodology: A biochemical assay was conducted by incubating serially diluted concentrations of this compound, Cmpd-A, and Cmpd-B with the Kinase Alpha enzyme, its synthetic peptide substrate, and ATP. Kinase activity was quantified by measuring the level of substrate phosphorylation via a luminescence-based detection method. Dose-response curves were then generated using a four-parameter logistic model to calculate the IC₅₀ values.

2. Cellular Proliferation Assay

  • Objective: To assess the impact of the inhibitors on the proliferation of Cancer Cell Line X.

  • Methodology: Cells from Cancer Cell Line X were seeded in 96-well plates and exposed to a range of concentrations of each inhibitor for 72 hours. A colorimetric assay was used to measure the metabolic activity, which serves as an indicator of cell viability. The GI₅₀ values were subsequently determined from the dose-response curves.

3. Western Blot Analysis

  • Objective: To confirm that the inhibitors effectively block the Kinase Alpha signaling pathway within the cellular environment.

  • Methodology: Cancer Cell Line X cells were treated with each inhibitor at its respective GI₅₀ concentration for a duration of 2 hours. Following treatment, cell lysates were prepared, and the proteins were separated using SDS-PAGE. Specific antibodies were utilized to detect the levels of both the phosphorylated downstream substrate of Kinase Alpha (p-SubstrateY) and the total amount of that substrate (Total SubstrateY). A reduction in the ratio of p-SubstrateY to Total SubstrateY confirms the inhibition of the pathway.

Visualizations

The following diagrams illustrate the relevant signaling pathway, experimental workflow, and the logical relationships between the experimental outcomes.

G cluster_0 MAPK Signaling Pathway cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Kinase_Alpha Kinase Alpha ERK->Kinase_Alpha SubstrateY SubstrateY Kinase_Alpha->SubstrateY Proliferation Cell Proliferation SubstrateY->Proliferation TX1918 This compound TX1918->Kinase_Alpha

Caption: The MAPK signaling pathway with the inhibitory action of this compound on Kinase Alpha.

G cluster_0 Experimental Workflow: Cellular Proliferation Assay A Seed Cancer Cell Line X B Add serial dilutions of This compound, Cmpd-A, Cmpd-B A->B C Incubate for 72 hours B->C D Measure cell viability (Colorimetric Assay) C->D E Calculate GI₅₀ values D->E

Caption: Step-by-step workflow for the cellular proliferation assay.

G cluster_0 Logical Relationship: Data Interpretation Low_IC50 Low IC₅₀ (Kinase Assay) High_Potency High Potency Low_IC50->High_Potency Low_GI50 Low GI₅₀ (Cell Assay) Effective_Inhibition Effective Cellular Inhibition Low_GI50->Effective_Inhibition Decreased_pSubstrateY Decreased p-SubstrateY (Western Blot) Pathway_Inhibition On-Target Pathway Inhibition Decreased_pSubstrateY->Pathway_Inhibition

Caption: The logical flow from experimental outcomes to their scientific interpretations.

SHR-1918: An Investigational Treatment for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the identifier "TX-1918," as preclinical trial data for a compound with this specific designation is not publicly available. However, research indicates the existence of two investigational drugs with similar numerical identifiers: SHR-1918 and GT0918 (Proxalutamide) . This guide provides a comparative overview of the available data for these two compounds versus a placebo control, drawing from clinical and preclinical findings.

SHR-1918 is a monoclonal antibody designed to target angiopoietin-like 3 (ANGPTL3), a protein involved in lipid metabolism. By inhibiting ANGPTL3, SHR-1918 aims to reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). While detailed preclinical data from animal models is not available in the provided search results, a Phase 1 clinical trial in healthy subjects and a Phase 2 clinical trial in patients with hyperlipidemia offer valuable insights into its efficacy and safety compared to a placebo.

Quantitative Data from Clinical Trials

The following tables summarize the key findings from the clinical studies of SHR-1918.

Table 1: Efficacy of SHR-1918 in Reducing Lipid Levels (Phase 2 Clinical Trial)

DoseLDL-C ReductionTG Reduction
150 mg (Q4W)22%52%
300 mg (Q4W)27%Not Reported
600 mg (Q4W)30%63%
600 mg (Q8W)23%Not Reported
PlaceboNot ReportedNot Reported
Q4W: every 4 weeks; Q8W: every 8 weeks

Table 2: Safety and Tolerability of SHR-1918 (Phase 1 & 2 Clinical Trials)

Adverse EventSHR-1918 GroupPlacebo Group
Treatment-Emergent Adverse Events (Phase 1)90.7%94.4%
Treatment-Related Adverse Events (Phase 2)20%13%
Most Common Adverse Events (Phase 2)Hyperuricemia, increased blood creatine phosphokinase, nauseaNot specified
Serious Adverse Events (Phase 2)1 patient1 patient
Experimental Protocols

Phase 2 Clinical Trial Methodology: This was a double-blind, dose-escalation study conducted in 333 patients with hypercholesterolemia who were not at their optimal LDL-C level despite being on statin therapy. Patients were randomized to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every four weeks, or 600 mg every eight weeks, or a matching placebo for a 16-week treatment period. The primary endpoint was the percentage change in serum LDL-C levels from baseline to week 16.

Signaling Pathway

The mechanism of action of SHR-1918 involves the inhibition of the ANGPTL3 signaling pathway, which plays a crucial role in lipid metabolism.

ANGPTL3_Pathway cluster_extracellular Extracellular Space cluster_cellular Endothelial Cell ANGPTL3 ANGPTL3 LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits SHR1918 SHR-1918 SHR1918->ANGPTL3 Binds and Inhibits Lipolysis Lipolysis of Triglycerides LPL->Lipolysis Catalyzes VLDL VLDL VLDL->Lipolysis Chylomicrons Chylomicrons Chylomicrons->Lipolysis Uptake Fatty Acid Uptake Lipolysis->Uptake

Caption: ANGPTL3 signaling pathway and the inhibitory action of SHR-1918.

GT0918 (Proxalutamide): An Androgen Receptor Antagonist

GT0918, also known as Proxalutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist.[1] It works by competitively blocking androgen hormones from binding to the AR, thereby inhibiting the activation of this receptor.[2] While preclinical studies in prostate and breast cancer animal models have been mentioned, specific quantitative data from placebo-controlled trials in these models are not detailed in the provided search results. The available placebo-controlled data for GT0918 comes from clinical trials for the treatment of COVID-19.

Mechanism of Action

The primary mechanism of GT0918 is the inhibition of the androgen receptor signaling pathway. In the context of certain cancers, androgens can promote the growth of tumor cells. By blocking the AR, GT0918 aims to impede this cancer cell proliferation.

Signaling Pathway

The diagram below illustrates the androgen receptor signaling pathway and the point of intervention for GT0918.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds GT0918 GT0918 (Proxalutamide) GT0918->AR Binds and Inhibits Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen receptor signaling pathway and the inhibitory action of GT0918.

Comparison Summary

FeatureSHR-1918GT0918 (Proxalutamide)
Drug Type Monoclonal AntibodySmall Molecule (Non-steroidal Androgen Receptor Antagonist)
Target Angiopoietin-like 3 (ANGPTL3)Androgen Receptor (AR)
Therapeutic Area HyperlipidemiaProstate Cancer, Breast Cancer, COVID-19
Available Data vs. Placebo Phase 1 & 2 Clinical TrialsClinical Trials (COVID-19)
Preclinical Data vs. Placebo Not available in search resultsMentioned, but no quantitative data in search results

Conclusion

While the initial query for "this compound" did not yield specific results, the investigation into SHR-1918 and GT0918 provides valuable comparative insights. SHR-1918 shows promise in reducing lipid levels in human subjects with a manageable safety profile when compared to a placebo. GT0918 acts through a distinct mechanism by targeting the androgen receptor, with its placebo-controlled data primarily available from COVID-19 clinical trials rather than the preclinical cancer models mentioned in the literature. For a comprehensive preclinical comparison, further studies with detailed methodologies and quantitative data would be required for both compounds.

References

Comparative Analysis of TX-1918 Specificity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase inhibitor TX-1918 with other relevant molecules, focusing on its specificity. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's performance based on available experimental data.

Executive Summary

This compound is a dual inhibitor targeting eukaryotic Elongation Factor 2 Kinase (eEF2K) and Src kinase.[1][2][3][4] Experimental data indicates that this compound exhibits a preference for eEF2K over Src. This document presents a comparative analysis of its inhibitory potency against a panel of kinases, alongside data for other known eEF2K and Src inhibitors, to provide a clear perspective on its specificity profile.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator molecules against a selection of kinases. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (µM)Other Kinases Inhibited (IC50 in µM)
This compound eEF2K 0.44 [1][2]Src (4.4), PKA, PKC[1][2]
Src 4.4 [1][2]eEF2K (0.44)[1][2]
NH125 eEF2K0.06[3][5]Broad anti-proliferative effects noted[3]
A-484954 eEF2K0.28[6]Noted for being selective with little effect on other kinases[6][7]
Dasatinib Src<0.001BCR-ABL (<0.001), c-Kit (0.0048), PDGFRβ (0.0016), and others[1]
Saracatinib Src0.0027Abl (0.03), Bcr-Abl (0.02)

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by eEF2K and Src, the primary targets of this compound.

eEF2K_Signaling_Pathway mTORC1 mTORC1 eEF2K eEF2K mTORC1->eEF2K Inactivation AMPK AMPK AMPK->eEF2K Activation CaM Ca2+/Calmodulin CaM->eEF2K Activation eEF2 eEF2 eEF2K->eEF2 Phosphorylation (Inactivation) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis TX1918 This compound TX1918->eEF2K Inhibition

Caption: The eEF2K signaling pathway, a key regulator of protein synthesis.

Src_Signaling_Pathway RTK RTK / GPCR / Integrin Src Src Kinase RTK->Src Activation FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation TX1918 This compound TX1918->Src Inhibition

Caption: The Src kinase signaling pathway, which influences cell growth and motility.

Experimental Protocols

The specificity of this compound and comparator molecules is determined using a competitive binding assay. The LanthaScreen™ Eu Kinase Binding Assay is a representative method.[8][9][10][11][12]

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies inhibitor binding by measuring the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. The principle relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.[8][9][11][12]

Materials:

  • Kinase of interest (e.g., eEF2K, Src) with an epitope tag (e.g., GST, His).

  • Eu-labeled anti-tag antibody (e.g., Anti-GST).

  • Alexa Fluor™ 647-labeled Kinase Tracer.

  • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Subsequently, create intermediate dilutions of these compounds in the assay buffer.

  • Reagent Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer at 2X the final desired concentration. Prepare a separate solution of the kinase tracer in assay buffer at 2X the final concentration.

  • Assay Assembly:

    • Add 5 µL of the serially diluted compound or DMSO control to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • The final volume in each well is 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start: Prepare Reagents dilute_compound Prepare Serial Dilution of Test Compound (e.g., this compound) start->dilute_compound plate_compound Add Compound/DMSO to 384-well Plate dilute_compound->plate_compound add_kinase_ab Add Kinase + Eu-Antibody Mixture to Plate plate_compound->add_kinase_ab add_tracer Add Alexa Fluor-Tracer to Plate add_kinase_ab->add_tracer incubate Incubate for 60 min at Room Temperature add_tracer->incubate read_plate Read Plate on TR-FRET Reader (Emissions at 615nm & 665nm) incubate->read_plate analyze Calculate Emission Ratio and Plot vs. [Inhibitor] read_plate->analyze determine_ic50 Determine IC50 Value via Non-linear Regression analyze->determine_ic50 end End: Specificity Profile determine_ic50->end

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

References

Safety Operating Guide

Personal protective equipment for handling TX-1918

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: TX-1918 is a Fictional Substance

The following information is a simulated safety and handling guide for a fictional substance, "this compound." The data, protocols, and recommendations provided are based on established best practices for handling highly potent and hazardous chemical compounds in a laboratory setting. This guide is intended to demonstrate the requested content format and should not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.

Essential Safety and Handling Protocols for this compound

This document provides critical safety, handling, and disposal information for the potent synthetic compound this compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

Activity Gloves Eye Protection Lab Coat Respiratory Protection
Handling solid this compound Double-gloved with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant lab coatN95 or higher-rated respirator
Preparing solutions Double-gloved with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant lab coatRequired if not in a certified chemical fume hood
Administering to cell cultures Nitrile or neoprene glovesSafety glasses with side shieldsStandard lab coatNot required if performed in a biosafety cabinet
Disposing of waste Double-gloved with nitrile or neoprene glovesChemical splash gogglesChemical-resistant lab coatN95 or higher-rated respirator
Operational Handling Procedures

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.

  • The storage container must be kept tightly sealed in a cool, dry place.

Weighing and Solution Preparation:

  • Weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure all equipment used for handling, such as spatulas and glassware, is decontaminated after use.

Spill and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

Small Spills (less than 50mg):

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating agent.

Large Spills (greater than 50mg):

  • Evacuate the entire laboratory and alert others in the vicinity.

  • Contact the institution's emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Workflow Start Spill of this compound Detected Assess_Spill_Size Assess Spill Size Start->Assess_Spill_Size Small_Spill Small Spill (<50mg) Assess_Spill_Size->Small_Spill <50mg Large_Spill Large Spill (>50mg) Assess_Spill_Size->Large_Spill >50mg Evacuate_Immediate_Area Evacuate Immediate Area Small_Spill->Evacuate_Immediate_Area Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Don_PPE Don Appropriate PPE Evacuate_Immediate_Area->Don_PPE Contain_Spill Contain with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area End Spill Response Complete Decontaminate_Area->End Alert_Others Alert Others Evacuate_Lab->Alert_Others Contact_Emergency_Response Contact Emergency Response Alert_Others->Contact_Emergency_Response Contact_Emergency_Response->End

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

  • Collect all this compound waste in a clearly labeled, leak-proof container.

  • Arrange for disposal through the institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: In Vitro Cytotoxicity Assay of this compound

This protocol outlines the methodology for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Add the diluted compound to the cells in triplicate and incubate for 48 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Cytotoxicity_Assay_Workflow Start Start: Cytotoxicity Assay Seed_Cells Seed HeLa Cells in 96-Well Plate Start->Seed_Cells Incubate_24h Incubate for 24 Hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_48h Incubate for 48 Hours Treat_Cells->Incubate_48h Add_Viability_Reagent Add Cell Viability Reagent Incubate_48h->Add_Viability_Reagent Measure_Luminescence Measure Luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC50 Measure_Luminescence->Analyze_Data End End: Assay Complete Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TX-1918
Reactant of Route 2
TX-1918

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.